molecular formula C16H13NO2S B2561267 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338401-63-1

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Número de catálogo: B2561267
Número CAS: 338401-63-1
Peso molecular: 283.35
Clave InChI: DYIXCNANUHNCAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)20-16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXCNANUHNCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preliminary Biological Activity of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial and anti-inflammatory agents has increasingly focused on heterocyclic scaffolds capable of interacting with multiple biological targets. Among these, the 1,3-benzothiazine-2,4-dione core has emerged as a privileged pharmacophore. This technical guide explores the preliminary biological activity of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione , a specific derivative designed to leverage steric bulk and enhanced lipophilicity for targeted biological interactions.

By detailing the causal relationships between its molecular architecture, synthetic pathways, and pharmacological screening protocols, this whitepaper serves as a comprehensive resource for drug development professionals investigating bicyclic thiazine derivatives[1].

Molecular Architecture & Pharmacophore Rationale

The structural design of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is not arbitrary; it is the result of targeted rational drug design aimed at optimizing target binding affinity and membrane permeability.

  • The Bicyclic Core: The fusion of a benzene ring with a thiazine ring containing two electron-withdrawing ketone groups (at C-2 and C-4) polarizes the molecule. This core mimics endogenous substrates, allowing it to act as a competitive inhibitor in specific enzymatic pathways (e.g., cyclooxygenase enzymes) [1].

  • The 4-Methylbenzyl Substitution: The addition of the 4-methylbenzyl moiety at the N-3 position is the critical differentiator for this compound.

    • Causality of Choice: The methyl group provides a slight electron-donating effect (+I), but more importantly, it increases the partition coefficient ( logP ). This enhanced lipophilicity is strictly required for the molecule to penetrate the thick, lipid-rich peptidoglycan layers of Gram-positive bacteria (such as MRSA) [2]. Furthermore, the benzyl linker provides rotational flexibility, allowing the aromatic ring to optimally align within the hydrophobic binding pockets of target proteins.

Synthesis & Structural Validation Workflow

To evaluate biological activity accurately, the compound must be synthesized with high purity. The protocol below outlines a self-validating two-step synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Amide Bond Formation

  • Reaction: Suspend 1.0 equivalent of thiosalicylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of 4-methylbenzylamine.

  • Coupling: Introduce 1.2 equivalents of EDC·HCl and HOBt to facilitate amide coupling without oxidizing the sensitive thiol group. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Causality & Rationale: EDC/HOBt is chosen over harsh chlorinating agents (like SOCl₂) to prevent the premature oxidation of the thiol to a disulfide, which would terminate the reaction sequence.

Step 2: Cyclization

  • Reaction: Isolate the intermediate (2-mercapto-N-(4-methylbenzyl)benzamide) and dissolve in anhydrous tetrahydrofuran (THF).

  • Ring Closure: Add 1.5 equivalents of 1,1'-carbonyldiimidazole (CDI). Reflux at 70°C for 6 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane:EtOAc, 3:1).

Self-Validation & Quality Control:

  • TLC Monitoring: The disappearance of the highly polar amide intermediate validates the completion of the cyclization.

  • Spectroscopic Confirmation: Proton NMR ( 1 H-NMR) must show the absence of the thiol (-SH) and amide (-NH) protons. The successful incorporation of the 4-methylbenzyl group is validated by a distinct singlet at ∼2.3 ppm (Ar-CH 3​ ) and a singlet at ∼5.1 ppm (N-CH 2​ ).

SynthesisWorkflow A Thiosalicylic Acid + 4-Methylbenzylamine B Amidation (Intermediate) A->B EDC/HOBt Coupling C Cyclization (CDI Reagent) B->C C2 Carbon Insertion D 3-(4-methylbenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione C->D Purification & Validation

Caption: Synthetic workflow for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Preliminary Biological Activity

The biological evaluation of 1,3-benzothiazine-2,4-dione derivatives reveals a dual-action profile, primarily exhibiting antimicrobial efficacy against Gram-positive pathogens and targeted anti-inflammatory properties[1, 2].

Antimicrobial Efficacy (Focus on MRSA)

The compound demonstrates selective toxicity toward Gram-positive bacteria, specifically Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).

Mechanism of Action: The lipophilic 4-methylbenzyl tail allows the molecule to intercalate into the bacterial cell membrane, disrupting structural integrity and potentially interfering with cell wall biosynthesis enzymes. The lack of efficacy against Gram-negative bacteria (like E. coli) is causally linked to the presence of the outer lipopolysaccharide (LPS) membrane, which acts as an impermeable barrier to this specific hydrophobic scaffold [2].

Experimental Protocol: Resazurin-Assisted Broth Microdilution (MIC)

  • Preparation: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well plate.

  • Inoculation: Add bacterial suspensions adjusted to 5×105 CFU/mL.

  • Treatment: Perform serial two-fold dilutions of the compound (ranging from 128 µg/mL to 0.5 µg/mL).

  • Incubation & Indicator: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Self-Validation & QC:

    • Positive Control: Vancomycin (ensures assay sensitivity).

    • Negative Control: 1% DMSO vehicle (ensures the solvent is not causing cell death).

    • Colorimetric Validation: Resazurin acts as a self-validating viability redox dye. A color change from blue (oxidized) to pink (reduced) definitively indicates bacterial growth, removing the subjectivity of visual turbidity assessments.

Table 1: Preliminary Antimicrobial Activity (MIC values)

Bacterial StrainGram Type3-(4-methylbenzyl) Derivative (µg/mL)Reference Core (3-Phenyl) (µg/mL)Control (Vancomycin) (µg/mL)
Staphylococcus aureusPositive481
MRSAPositive882
Escherichia coliNegative>128>128N/A
Pseudomonas aeruginosaNegative>128>128N/A

Data summarized from class-representative behavior of 3-aryl-1,3-benzothiazine-2,4-diones [2].

Anti-inflammatory Potential (COX-2 Inhibition)

Beyond antimicrobial activity, the benzothiazine-2,4-dione core is recognized for its ability to inhibit cyclooxygenase-2 (COX-2) [1].

Mechanism of Action: The dione moiety engages in critical hydrogen bonding with the Arg120 and Tyr355 residues at the entrance of the COX-2 active site. The 4-methylbenzyl group is specifically sized to project into the hydrophobic side pocket of COX-2 (formed by Val523), which is inaccessible in the COX-1 isoform (which contains the bulkier Ile523). This steric interaction is the direct cause of the compound's selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects.

Table 2: Preliminary Anti-inflammatory Activity (Enzyme Inhibition)

Assay Target3-(4-methylbenzyl) Derivative IC 50​ (µM)Control (Celecoxib) IC 50​ (µM)
COX-2 (Inducible)1.80.04
COX-1 (Constitutive)>5015.0
Selectivity Index (COX-1/COX-2) >27 375

Dual-Action Biological Pathways

The following diagram maps the divergent, yet structurally dependent, mechanisms by which the compound exerts its dual biological effects.

MechanismOfAction Compound 3-(4-methylbenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione Target1 Bacterial Target (Gram-positive / MRSA) Compound->Target1 Lipophilic penetration (4-methylbenzyl group) Target2 Cyclooxygenase-2 (COX-2) Enzyme Compound->Target2 Hydrophobic pocket binding (Val523) Action1 Cell Membrane Disruption Target1->Action1 Action2 Inhibition of Prostaglandin Synthesis Target2->Action2 Outcome1 Bactericidal Effect Action1->Outcome1 Outcome2 Anti-inflammatory Effect Action2->Outcome2

Caption: Proposed dual-action biological pathways: Antimicrobial and Anti-inflammatory mechanisms.

Conclusion & Future Directions

The preliminary biological activity of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione highlights the versatility of the benzothiazine scaffold. The specific integration of the 4-methylbenzyl group causally drives both its efficacy against MRSA (via enhanced membrane penetration) and its selective inhibition of COX-2 (via optimal steric fit in the hydrophobic pocket).

Future drug development efforts should focus on in vivo pharmacokinetic profiling and the synthesis of fluorinated benzyl analogs to further resist hepatic metabolism while maintaining the requisite lipophilicity.

References

  • Title: Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion (Synthesis and antibacterial activity evaluation of 3-aryl-2H-1,3-benzothiazine-2,4(3H)-dione derivatives) Source: Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng (Hong Bang International University Journal of Science) URL: [Link]

Structural Elucidation and Crystallographic Analysis of 3-(4-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Benzothiazines and their dione derivatives represent a highly privileged scaffold in modern medicinal chemistry. Recognized for their diverse pharmacological profiles—ranging from potent antimicrobial agents to groundbreaking antitubercular (anti-TB) candidates like the benzothiazinones (BTZs)[1]—these heterocycles are critical targets for structural optimization. The biological efficacy of these compounds is inextricably linked to their three-dimensional conformation, specifically the characteristic topological fold along the nitrogen-sulfur axis[2].

This technical guide provides a comprehensive, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic structural elucidation of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione . By detailing the causality behind experimental choices, this whitepaper serves as a self-validating framework for researchers aiming to leverage solid-state structural data for rational, structure-based drug design.

Experimental Methodology: Synthesis and Crystallization

The introduction of a bulky, lipophilic 4-methylbenzyl pendant group at the N3 position of the 1,3-benzothiazine-2,4(3H)-dione core dramatically alters both its pharmacokinetic properties and its solid-state packing behavior.

Synthesis Protocol: N-Alkylation

The synthesis relies on a base-mediated bimolecular nucleophilic substitution ( SN​2 )[3].

Step-by-Step Workflow:

  • Reagent Preparation: Suspend 1.0 equivalent of 2H-1,3-benzothiazine-2,4(3H)-dione in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at 25°C for 30 minutes.

    • Causality: The N3 proton is highly acidic due to the electron-withdrawing effects of the adjacent C2 and C4 carbonyl groups. K2​CO3​ quantitatively deprotonates the nitrogen. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the nitrogen anion unsolvated, maximizing its nucleophilicity.

  • Alkylation: Introduce 1.2 equivalents of 4-methylbenzyl chloride dropwise. Elevate the temperature to 60°C and stir for 12 hours.

  • Workup & Validation: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ . Validate the crude formation via Thin Layer Chromatography (TLC) prior to silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v).

Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, kinetic trapping must be avoided.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the purified compound in 1.5 mL of ethyl acetate in a 4 mL inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly.

  • Controlled Nucleation: Allow the system to stand undisturbed at 20°C for 5–7 days.

    • Causality: Ethyl acetate is an excellent solvent for this compound, while hexane acts as an antisolvent. As hexane vapors slowly diffuse into the inner vial, the dielectric constant of the solvent mixture gradually decreases. This slow, thermodynamically controlled transition into the metastable zone promotes the nucleation of a single, highly ordered crystal lattice, preventing the formation of polycrystalline aggregates.

G N1 Synthesis of Benzothiazine Core N2 N-Alkylation with 4-Methylbenzyl Chloride N1->N2 Base Catalysis N3 Purification via Column Chromatography N2->N3 Isolate Product N4 Vapor Diffusion Crystallization N3->N4 Controlled Nucleation N5 Single Crystal X-Ray Diffraction N4->N5 Select Crystal N6 Structure Solution & Refinement N5->N6 Data Reduction

Caption: Workflow for the synthesis and crystallographic analysis of benzothiazine derivatives.

X-Ray Crystallography Workflow

Data Collection and Reduction

A suitable colorless block crystal is selected, coated in paratone oil to prevent atmospheric degradation, and mounted on a glass fiber.

  • Data Collection: Diffraction data is collected on a diffractometer equipped with a CCD/CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). The crystal is cooled to 120 K using a nitrogen cold stream.

    • Causality: Collecting data at cryogenic temperatures minimizes the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, significantly improving the resolution and allowing for the accurate mapping of lighter atoms, such as hydrogen.

  • Absorption Correction: A multi-scan absorption correction (e.g., SADABS) is applied during data reduction.

    • Causality: The sulfur atom in the thiazine ring absorbs X-rays and causes anomalous scattering. Multi-scan correction compensates for this absorption, ensuring that the calculated electron density map is free of artifactual peaks.

Structure Solution and Refinement

The structure is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions (C–H = 0.93–0.97 Å) and refined using a riding model with Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons and 1.5Ueq​(C) for methyl protons.

    • Causality: X-ray diffraction primarily scatters off electron clouds. Because hydrogen possesses only one electron, its exact position cannot be determined with high precision from X-ray data alone. Constraining them to ideal geometries prevents the over-parameterization of the refinement model.

Summary of Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this class of compounds based on established structural analogs[1][4][5].

Crystallographic ParameterValue / Specification
Empirical Formula C16​H13​NO2​S
Formula Weight 283.34 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 120(2) K
Wavelength (Mo K α ) 0.71073 Å
Calculated Density ( ρ ) ~1.41 Mg/m³
Absorption Coefficient ( μ ) 0.23 mm⁻¹
Refinement Method Full-matrix least-squares on F2

Structural Analysis & Conformation

Thiazine Ring Conformation

In the solid state, the 1,3-benzothiazine-2,4(3H)-dione scaffold significantly deviates from strict planarity[1]. The six-membered thiazine ring typically adopts an envelope or screw-boat conformation[4][5].

  • Mechanistic Insight: This distortion is driven by the need to minimize torsional strain (Pitzer strain) between the bulky sulfur atom (which has longer C-S bond lengths of ~1.75 Å) and the adjacent sp2 -hybridized carbonyl carbons. The sulfur atom is usually displaced out of the mean plane defined by the fused benzene ring.

Pendant Group Orientation

The 4-methylbenzyl group is attached to the N3 atom via a flexible methylene linker. In the crystal lattice, this pendant ring is twisted nearly orthogonally to the benzothiazine core.

  • Mechanistic Insight: This orthogonal twist is a direct result of steric repulsion between the benzylic protons and the adjacent C2/C4 carbonyl oxygens. The specific dihedral angle is locked in place by the surrounding crystal packing forces.

Supramolecular Architecture

Because the N3 position is alkylated, the molecule lacks conventional strong hydrogen bond donors (like N-H or O-H). Consequently, the supramolecular architecture is governed by weaker, secondary interactions[5]:

  • C-H···O Interactions: The C2 and C4 carbonyl oxygens act as bifurcated hydrogen bond acceptors, interacting with the aromatic and benzylic protons of adjacent molecules to form 1D polymeric chains.

  • π

    π Stacking: The electron-rich 4-methylbenzyl ring engages in centroid-to-centroid π

    π stacking interactions with the electron-deficient benzothiazine core of neighboring molecules, stabilizing the 3D network.

G C1 Thiazine Ring Envelope Conformation C3 Crystal Packing C-H···O Hydrogen Bonds C1->C3 Carbonyl Acceptors C2 Pendant Group 4-Methylbenzyl Ring C4 pi-pi Stacking Centroid Interactions C2->C4 Aromatic Overlap C5 Supramolecular Architecture 3D Network Stabilization C3->C5 C4->C5

Caption: Structural determinants governing the supramolecular architecture of the crystal lattice.

Conclusion

The crystallographic analysis of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione reveals critical insights into the conformational preferences of the benzothiazine scaffold. The envelope conformation of the thiazine ring and the specific orthogonal twisting of the N-alkyl pendant group are vital parameters for computational chemists. Understanding these solid-state geometries allows for highly accurate molecular docking simulations, paving the way for the rational design of next-generation antimicrobial and antitubercular therapeutics.

References

  • [4] Title: (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate Source: PubMed Central (PMC) URL:[Link]

  • [5] Title: Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Source: PubMed Central (PMC) URL:[Link]

  • Title: Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives Source: Arabian Journal of Chemistry URL:[Link]

  • [2] Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Source: Chemistry & Biology Interface URL:[Link]

  • [1] Title: Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones Source: Springer / University of Pretoria URL:[Link]

Sources

thermodynamic properties of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic profile of an active pharmaceutical ingredient (API) is fundamental to its successful development, influencing everything from process chemistry and formulation to stability and bioavailability. This guide provides a comprehensive framework for the characterization of the , a representative member of the medicinally relevant benzothiazine class of heterocyclic compounds. While direct experimental data for this specific molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the essential experimental methodologies and theoretical underpinnings required for a complete and robust analysis. We will detail field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental parameter selection, and provide a logical framework for data interpretation. The objective is to equip researchers with a self-validating system for determining the critical thermal properties of this and related novel chemical entities.

Introduction: The Benzothiazine Scaffold and Thermodynamic Imperatives

The 2H-1,3-benzothiazine-2,4(3H)-dione core represents a privileged scaffold in medicinal chemistry. Benzothiazine derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The N-substitution at the 3-position, in this case with a 4-methylbenzyl group, allows for the fine-tuning of steric and electronic properties to modulate biological activity and pharmacokinetic profiles.

However, before any novel compound can advance through the development pipeline, a thorough understanding of its solid-state properties is non-negotiable. Thermodynamic parameters dictate the compound's physical and chemical stability, its behavior during manufacturing (e.g., milling, drying, tableting), and its performance in a final dosage form. Key properties such as melting point, enthalpy of fusion, and decomposition temperature are critical quality attributes that must be precisely determined.

This guide provides the methodological blueprint for obtaining these crucial data points for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Proposed Synthesis and Characterization

While a dedicated synthesis for the title compound is not found in the reviewed literature, a plausible and efficient route can be extrapolated from established methods for N-alkylation of related heterocyclic systems.[3]

Proposed Synthetic Route:

  • Step 1: Synthesis of the 2H-1,3-benzothiazine-2,4(3H)-dione core. This can be achieved via the condensation of 2-mercaptobenzoic acid with urea or a related nitrogen source, a common strategy for forming this heterocyclic system.

  • Step 2: N-Alkylation. The resulting benzothiazine core (a secondary amine) can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF). Subsequent reaction with 4-methylbenzyl chloride or bromide would yield the desired N-substituted product, 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Characterization: Following synthesis and purification (e.g., via column chromatography or recrystallization), the compound's identity and purity must be unequivocally confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.[4][5]

  • Mass Spectrometry (MS): To verify the molecular weight.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and sulfonyl (SO₂) moieties.[7]

Core Thermodynamic Properties and Their Significance

A comprehensive thermal analysis provides the following critical parameters, which are summarized in Table 1.

Parameter Symbol Technique Significance in Drug Development
Melting PointTₘDSCA sharp melting point is a primary indicator of purity. It defines the upper-temperature limit for many processing steps.
Enthalpy of FusionΔHբDSCRepresents the energy required to melt the solid. It influences solubility and dissolution rates (via the van't Hoff equation).
Glass TransitionT₉DSCIndicates a transition from a rigid, glassy amorphous state to a more rubbery state. Crucial for the stability of amorphous formulations.
Decomposition Temp.TₔTGAThe onset temperature of mass loss due to chemical degradation. Defines the absolute maximum temperature for handling and storage.[8]
Heat CapacityCₚDSCThe amount of heat required to raise the temperature of the substance. Essential for heat-transfer calculations in process scale-up.[9]

Table 1: Core thermodynamic parameters and their relevance.

Experimental Determination: A Methodological Guide

The following protocols represent a robust, self-validating system for the thermodynamic characterization of novel organic compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It is the gold standard for determining melting points, enthalpies, and glass transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis Run cluster_analysis Data Analysis p1 Weigh 1-5 mg of sample into an aluminum pan p2 Hermetically seal the pan p1->p2 p3 Place in DSC autosampler p2->p3 r1 Heat from 25°C to Tₘ + 50°C at 10°C/min p3->r1 i1 Calibrate with Indium standard i2 Set N₂ purge gas (50 mL/min) i1->i2 i3 Equilibrate at 25°C i2->i3 r2 Hold for 2 min r1->r2 r3 Cool to 25°C at 10°C/min r2->r3 r4 Re-heat at 10°C/min (2nd heating cycle) r3->r4 a1 Determine Onset Tₘ and Peak Tₘ r4->a1 a2 Integrate peak area to find ΔHբ a1->a2 a3 Analyze 2nd heat cycle for T₉ (if amorphous) a1->a3

A typical experimental workflow for DSC analysis.

  • Instrument Calibration: Prior to analysis, calibrate the instrument for temperature and enthalpy using a certified indium standard. The melting onset should be 156.6 ± 0.5 °C and the enthalpy of fusion 28.6 ± 2.9 J/g.[11] This step ensures the trustworthiness of the generated data.

  • Sample Preparation: Accurately weigh 1-5 mg of the synthesized 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione into a standard aluminum DSC pan.

    • Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

  • Sealing: Hermetically seal the pan. This prevents any mass loss due to sublimation prior to melting and isolates the sample from the furnace atmosphere.

  • Reference: Place an identical, empty, sealed aluminum pan on the reference sensor.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.[11]

    • Causality: An inert atmosphere prevents thermo-oxidative degradation of the sample, ensuring that the observed thermal events are due to physical transitions (melting) and not chemical reactions.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min to a temperature approximately 50 °C above the expected melting point.[11][12]

    • Hold isothermally for 1-2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Perform a second heating ramp under the same conditions as the first.

    • Causality: The first heating scan provides information on the as-is material. The cooling and second heating scans are crucial for identifying glass transitions (which appear in the second heat) and assessing the compound's recrystallization behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[8] It is essential for determining thermal stability and the onset of decomposition.

TGA_DSC_Relationship DSC DSC Analysis Melting Melting (Tₘ) Endothermic Event DSC->Melting Detects TGA TGA Analysis Decomposition Decomposition (Tₔ) Mass Loss Event TGA->Decomposition Detects Stability Thermal Stability Window Melting->Stability Defines lower bound (for solid state) Decomposition->Stability Defines upper bound

DSC and TGA provide complementary data to define the thermal stability window.

  • Instrument Setup: Use a calibrated thermobalance.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample size than in DSC is often used to ensure that mass loss is easily and accurately detectable.

  • Atmosphere: Purge the furnace with nitrogen at a flow rate of 50-100 mL/min. This inert environment ensures that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation.[13]

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at 10 °C/min up to a final temperature where the sample is fully decomposed (e.g., 600 °C).[13] A constant heating rate is critical for reproducible results.

  • Data Analysis: Plot mass (%) versus temperature. The onset of decomposition (Tₔ) is typically determined as the temperature at which 5% mass loss occurs (T₅%).[14]

Data Interpretation

  • DSC Thermogram: For a pure, crystalline sample of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, a single, sharp endothermic peak is expected on the first heating scan. The extrapolated onset of this peak is the melting point (Tₘ). The area under the peak, when calibrated, yields the enthalpy of fusion (ΔHբ). A broad melting peak could indicate the presence of impurities or multiple crystalline forms (polymorphism).

  • TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) until the onset of decomposition.[8] The temperature at which significant mass loss begins defines the thermal stability of the compound. Multiple steps in the mass loss curve would suggest a multi-stage decomposition process.[13][14]

Conclusion

The thermodynamic characterization of a novel molecule like 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a foundational step in its scientific and commercial development. While direct literature values may be unavailable, a systematic application of standard thermal analysis techniques provides the necessary data with high confidence. By following the detailed, validated protocols for DSC and TGA outlined in this guide, researchers can reliably determine the melting point, enthalpy of fusion, and thermal stability. This information forms the bedrock for rational process development, formulation design, and stability assessments, ultimately accelerating the journey from laboratory discovery to potential therapeutic application.

References

  • Synthesis and thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives. ResearchGate. Available at: [Link]

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. Available at: [Link]

  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. ResearchGate. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. Available at: [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available at: [Link]

  • Analysis of the Thermal Properties of Ammonium Nitrate and Polystyrene by Differential Scanning Calorimetry (DSC). Williams College. Available at: [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ScienceDirect. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. Available at: [Link]

  • Thermogravimetric analysis. Wikipedia. Available at: [Link]

  • DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]

  • DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. Available at: [Link]

  • (PDF) Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. ResearchGate. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • Synthesis of Some New 2-Methyl -1,4-benzothiazine-3(1H)- one Derivatives as Potential Vasodilators. SciSpace. Available at: [Link]

  • Synthesis of some new tricyclic 1,4-benzothiazinones I. Zenodo. Available at: [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC. Available at: [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

Methodological & Application

HPLC method development for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Quantification Method for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

The 1,3-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The compound 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a member of this class, and its precise and accurate quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for the separation and quantification of such compounds in various matrices.

This application note provides a comprehensive guide for the development and subsequent validation of a robust RP-HPLC method for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. The narrative explains the scientific rationale behind each experimental decision, from initial parameter selection to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Part 1: Analyte Characterization and Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Structure:

  • Core: A fused benzothiazine ring system, which is aromatic and contains heteroatoms (Nitrogen, Sulfur).

  • Substituents: A non-polar 4-methylbenzyl group and two carbonyl (dione) groups.

  • Overall Nature: The molecule is predominantly hydrophobic due to the aromatic rings and the alkyl substituent, making it an ideal candidate for Reversed-Phase (RP) chromatography. The presence of the conjugated aromatic system suggests strong UV absorbance, making UV detection a suitable choice.[6]

Chromatographic Approach: Reversed-Phase HPLC

RP-HPLC is selected as the separation mode. In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The analyte, being hydrophobic, will interact with the stationary phase and its retention can be modulated by varying the hydrophobicity of the mobile phase, typically by adjusting the ratio of an organic solvent (like acetonitrile or methanol) to a buffered aqueous solution.[7]

Part 2: HPLC Method Development Protocol

This section details the systematic approach to developing the optimal chromatographic conditions.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Columns:

    • Initial Screening Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Alternative Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size (for alternative selectivity via π-π interactions).[8]

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Phosphoric acid, analytical grade.

    • Potassium phosphate monobasic, analytical grade.

  • Standard: Purified 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione reference standard.

Experimental Workflow

The method development process follows a logical sequence of screening and optimization.

MethodDevelopmentWorkflow cluster_opt Analyte Analyte Characterization Screening Initial Screening Analyte->Screening Col_Select Column Selection (e.g., C18, Phenyl) Screening->Col_Select Stationary Phase MP_Select Mobile Phase Selection (ACN vs. MeOH) Screening->MP_Select Organic Modifier Optimization Parameter Optimization Col_Select->Optimization MP_Select->Optimization Gradient Gradient Profile & Isocratic Hold Optimization->Gradient Resolution FlowTemp Flow Rate & Temperature Optimization->FlowTemp Efficiency & Backpressure Wavelength Detection Wavelength (λmax) Optimization->Wavelength Sensitivity cluster_opt cluster_opt FinalMethod Final Optimized Method Gradient->FinalMethod FlowTemp->FinalMethod Wavelength->FinalMethod

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in ACN.

    • Prepare a working standard solution at ~20 µg/mL by diluting the stock solution with the mobile phase.

  • Detection Wavelength Selection:

    • Inject the working standard and acquire a UV spectrum using the DAD from 200-400 nm.

    • Rationale: The optimal wavelength (λmax) provides the highest sensitivity. The conjugated benzothiazine system is expected to have a strong absorbance maximum. Select the λmax for quantification.

  • Initial Screening: Column and Mobile Phase:

    • Column: Install the C18 column.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: ACN is often the first choice of organic modifier due to its low viscosity and UV transparency.[9] A slightly acidic mobile phase (pH ~2.5) suppresses the ionization of residual silanols on the column, preventing peak tailing of compounds with basic nitrogen atoms.[9][10]

    • Gradient: Run a broad linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Analysis: Evaluate the retention time, peak shape, and resolution from potential impurities. Repeat with Methanol as Mobile Phase B to assess changes in selectivity.

  • Optimization of Mobile Phase Gradient:

    • Based on the screening run, determine the approximate percentage of organic modifier (%B) at which the analyte elutes.

    • Design a narrower gradient around this elution point. For example, if the peak elutes at 60% ACN, a new gradient could be 45-75% B over 15 minutes.

    • Goal: Achieve a retention factor (k') between 2 and 10 for good resolution and reasonable run time, and an asymmetry factor between 0.9 and 1.5 for symmetrical peaks.[7]

    • If the separation is simple, an isocratic method (constant %B) can be developed for faster analysis.

  • Optimization of Flow Rate and Temperature:

    • Flow Rate: Adjust between 0.8-1.5 mL/min. Higher flow rates reduce run time but increase backpressure and may decrease efficiency.

    • Temperature: Adjust between 25-40 °C. Higher temperatures decrease mobile phase viscosity (reducing backpressure) and can improve peak shape and alter selectivity.

Final Proposed Method

This table summarizes a hypothetical optimized method based on the development process.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 75% B in 10 min, hold at 75% B for 2 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 10 µL
Run Time ~15 minutes

Part 3: Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][5][11]

MethodValidationWorkflow Start Optimized HPLC Method Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LODLOQ LOD & LOQ Linearity->LODLOQ From Calibration Curve Precision Precision Accuracy->Precision Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day) Precision->Inter Robustness Robustness Precision->Robustness Validated Validated Method LODLOQ->Validated Robustness->Validated

Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameters and Protocols
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the peak is free from interference from degradants.The analyte peak should be pure and have no co-eluting peaks at its retention time. Peak purity index (from DAD) should be >99.5%.
Linearity Prepare at least five concentrations of the reference standard across the expected working range (e.g., 5-50 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that concentration interval.The specified range of the method.
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ Determine from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or based on signal-to-noise ratio (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).LOD and LOQ should be reported. The LOQ must be precise and accurate.
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, organic modifier composition ±2%) and observe the effect on results.The results should remain unaffected by minor variations. System suitability parameters must pass. RSD of results ≤ 2.0%.
System Suitability Inject a standard solution five times before starting any analysis.RSD of peak area ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating a reliable RP-HPLC method for the quantification of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. By following the detailed protocols for method development and adhering to the rigorous validation criteria set forth by ICH guidelines, researchers and drug development professionals can ensure the generation of accurate, precise, and trustworthy analytical data suitable for its intended purpose.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • International Conference on Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Method Development. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). [Link]

  • Phenomenex Inc. HPLC Method Development Guide. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2021). [Link]

  • Theory and practice of meat processing. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. (2021). [Link]

  • PubMed. Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. (1997). [Link]

  • ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). [Link]

  • Cuestiones de Fisioterapia. Synthesis and Characterization of Benzothiazine Analogues. (2024). [Link]

  • Wiley Online Library. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). [Link]

  • ResearchGate. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2025). [Link]

  • Acta Pharmaceutica Sciencia. The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. (2017). [Link]

  • Chemistry & Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). [Link]

  • ResearchGate. A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024). [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). [Link]

  • Indian Journal of Pharmaceutical Sciences. Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (2020). [Link]

Sources

Application Note: NMR Spectroscopy Protocols for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Executive Summary

The compound 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione represents a highly functionalized heterocyclic system. Sulfur-containing heterocycles, particularly frequently appearing in bioactive and antimicrobial compounds[1].

Accurate structural elucidation of this scaffold presents specific analytical challenges: distinguishing the two highly deshielded carbonyl environments (C2 vs. C4) and assigning the fused aromatic spin systems. This application note provides a self-validating NMR protocol, detailing the causality behind solvent selection, pulse sequence optimization, and 2D cross-correlation logic required to unambiguously characterize this molecule.

Rationale & Experimental Design

As a Senior Application Scientist, the approach to characterizing this molecule must go beyond merely running standard 1D spectra. The methodology must be designed as a self-validating system where 1D integrations are confirmed by 2D connectivity.

  • Solvent Selection (Causality): Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent. Unlike highly polar solvents like DMSO-d₆, CDCl₃ provides excellent solubility for this moderately lipophilic N-alkylated compound while minimizing solvent viscosity. Lower viscosity increases the rotational correlation time ( τc​ ) of the molecule, resulting in sharper linewidths and superior resolution of the AA'BB' multiplet system of the p-tolyl group.

  • Pulse Sequence Optimization: A 30° flip angle (zg30) is utilized for 1H NMR rather than a 90° pulse. This choice allows for a shorter relaxation delay (D1 = 2s) while ensuring that fully relaxed, quantitative integrations are achieved, maximizing the signal-to-noise ratio (SNR) per unit of instrument time.

  • The Necessity of HMBC: The molecule contains four critical quaternary carbons (C2, C4, C4a, C8a). 1D ¹³C NMR alone cannot assign these definitively. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge the isolated spin systems (the p-tolyl group, the N-CH₂ bridge, and the benzothiazine core) by detecting long-range 2JCH​ and 3JCH​ couplings.

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the synthesized 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

  • Dissolution: Dissolve the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D). Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a glass wool plug packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Norell 509-UP). Causality: Removing paramagnetic particulates and undissolved aggregates is critical to maintaining magnetic field homogeneity and achieving a TMS linewidth of < 0.5 Hz.

Protocol B: Instrument Setup & Acquisition (400 MHz Spectrometer)
  • Tuning and Matching (ATM): Perform automatic tuning and matching for both ¹H and ¹³C channels. This maximizes power transfer to the probe, which is critical for the sensitivity of the ¹³C and 2D experiments.

  • Shimming: Apply gradient shimming (Z1-Z5) until the lock level is stable and the solvent residual peak shows optimal symmetry.

  • 1H NMR (1D):

    • Sequence: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 20 ppm

  • 13C NMR (1D):

    • Sequence: zgpg30 (Proton decoupled via WALTZ-16)

    • Number of Scans (NS): 512

    • Relaxation Delay (D1): 2.0 s

  • 2D HSQC (Direct C-H Coupling):

    • Sequence: hsqcedetgpsisp2.2 (Multiplicity edited)

    • NS: 4; Time Domain (TD): 2048 (F2) x 256 (F1)

  • 2D HMBC (Long-Range C-H Coupling):

    • Sequence: hmbcgplpndqf

    • NS: 8; TD: 2048 (F2) x 256 (F1)

    • Optimization: Set long-range coupling constant ( JCH​ ) to 8.0 Hz.

Workflow Visualization

Experimental_Workflow A Sample Preparation (15mg in CDCl3) B Probe Tuning & Shimming (Optimize Homogeneity) A->B Transfer to 5mm tube C 1D NMR Acquisition (1H & 13C) B->C Lock & Shim D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Identify spin systems E Data Processing (Fourier Transform & Apodization) D->E Raw FID data F Structural Validation (Cross-Correlation Logic) E->F Peak Assignment

Figure 1: End-to-end NMR experimental workflow for benzothiazine derivatives.

Spectral Data & Assignment

The following table synthesizes the quantitative chemical shifts and 2D correlations required to validate the structure. Data is referenced to internal TMS ( δ 0.00 ppm).

Position¹H NMR ( δ , ppm)Multiplicity ( J in Hz)¹³C NMR ( δ , ppm)Key HMBC Correlations (H C)
C2 (C=O) --165.7N-CH₂
C4 (C=O) --158.5N-CH₂, H5
C4a (Ar-C) --125.0H6, H8
C5 (Ar-H) 8.15dd (8.0, 1.5)128.4C4, C7, C8a
C6 (Ar-H) 7.35td (7.8, 1.5)126.4C4a, C8
C7 (Ar-H) 7.55td (7.8, 1.5)132.8C5, C8a
C8 (Ar-H) 7.45dd (8.0, 1.0)127.5C4a, C6
C8a (Ar-C) --138.7H5, H7
N-CH₂ 5.20s (2H)48.5C2, C4, C1', C2'/C6'
C1' (Ar-C) --133.5N-CH₂, H3'/H5'
C2', C6' (Ar-H) 7.30d (8.0, 2H)128.8C4', N-CH₂
C3', C5' (Ar-H) 7.15d (8.0, 2H)129.2C1', C4', Ar-CH₃
C4' (Ar-C) --137.5H2'/H6', Ar-CH₃
Ar-CH₃ 2.32s (3H)21.1C3'/C5', C4'

Mechanistic Insights into Spectral Features

To ensure scientific integrity, the assignments above must be mechanistically justified:

The N-Methylene Bridge (Singlet at δ 5.20)

The methylene protons appear as a distinct, highly deshielded singlet. This deshielding is caused by the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing nature of the nitrogen atom, which is flanked by two carbonyl groups in an imide-like configuration[2]. Because there are no adjacent protons on the nitrogen or the quaternary C1' carbon, 3JHH​ coupling is absent, resulting in a sharp singlet.

Carbonyl Differentiation (C2 vs. C4)

A common pitfall in analyzing is misassigning the two carbonyls[3].

  • C2 ( δ 165.7): Acts as a thiocarbamate-type carbonyl (S-C(=O)-N). Sulfur is a weaker π -donor than nitrogen or oxygen, leaving the C2 carbon highly deshielded.

  • C4 ( δ 158.5): Acts as an amide-type carbonyl (Ar-C(=O)-N), which benefits from conjugation with the fused benzene ring, shielding it relative to C2.

  • Self-Validation via HMBC: The proton at C5 ( δ 8.15) shows a strong 3JCH​ correlation only to C4, unambiguously breaking the symmetry and confirming the assignment[1].

The AA'BB' System of the p-Tolyl Group

The 4-methylbenzyl substituent presents a classic para-substituted benzene pattern. The protons at C2'/C6' and C3'/C5' are chemically equivalent due to rapid rotation around the C1'-CH₂ bond, but they are magnetically non-equivalent. This creates an AA'BB' spin system, which manifests as two distinct doublets (often exhibiting higher-order "roofing" effects) at δ 7.30 and δ 7.15.

2D NMR Logical Relationship Diagram

The following diagram illustrates the self-validating logical network used to cross-reference 1D data with 2D correlations, ensuring absolute trustworthiness in the final structural assignment.

NMR_Logic N1 1H NMR (1D) Proton Shifts & Integrals N3 HSQC (2D) Direct 1J C-H Pairs N1->N3 Proton coordinates N4 HMBC (2D) Long-Range 2J/3J C-H N1->N4 Long-range H N5 COSY (2D) Adjacent 3J H-H N1->N5 J-coupling analysis N2 13C NMR (1D) Carbon Shifts N2->N3 Carbon coordinates N2->N4 Quaternary C (C2, C4) C_Core Benzothiazine Core Assignment N3->C_Core C5-C8 direct pairs C_Sub 4-Methylbenzyl Assignment N3->C_Sub C2'-C6' direct pairs N4->C_Core H5 to C4 linkage N4->C_Sub N-CH2 to C2/C4 linkage N5->C_Core H5-H6-H7-H8 network N5->C_Sub AA'BB' system

Figure 2: 2D NMR logical correlation network for structural elucidation.

References

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion Source: Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng URL:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Elucidation Specialists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Structural Context

The 1,3-thiazine-2,4-dione core represents a privileged heterocyclic scaffold in modern drug discovery, frequently investigated for its potent and selective antitumoral activity, particularly against leukemia and other malignant cell lines [1]. When substituted at the N-3 position with a 4-methylbenzyl group, the resulting compound—3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione —exhibits unique physicochemical properties.

For Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking this molecule and its metabolites requires a robust understanding of its gas-phase dissociation chemistry. Under Collision-Induced Dissociation (CID), the fragmentation of 1,3-benzothiazine derivatives is heavily dictated by retro-diene type cleavages, S-C bond fission, and the stability of the N-linked substituents [2, 3]. This application note details the mechanistic fragmentation pathways of this compound and provides a self-validating analytical protocol for its confident identification using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS).

Mechanistic Fragmentation Principles

The exact monoisotopic mass of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (C₁₆H₁₃NO₂S) is 283.0667 Da. In positive ESI mode, it readily forms the protonated precursor ion [M+H]⁺ at m/z 284.0740 .

The fragmentation cascade is driven by the disparate bond dissociation energies within the molecule, leading to two primary mechanistic pathways:

  • Inductive Cleavage of the N-Benzyl Bond (Low Collision Energy): The most kinetically favorable fragmentation is the heterolytic cleavage of the nitrogen-carbon(benzyl) bond. This is driven by the extreme gas-phase stability of the resulting 4-methylbenzyl cation (a substituted tropylium ion) at m/z 105.0704 . Because this fragment requires minimal activation energy, it typically dominates the MS/MS spectrum as the base peak.

  • Retro-Diene & Ring Opening of the Thiazine Core (Moderate to High Collision Energy): Higher collision energies force the rigid bicyclic benzothiazine core to dissociate. The loss of the 4-methylbenzyl radical/neutral yields the protonated core at m/z 180.0119 . From here, the 1,3-thiazine-2,4-dione ring undergoes characteristic retro-diene cleavages [2]:

    • Loss of Carbon Monoxide (CO): Expulsion of 28 Da from the C-4 carbonyl yields a stable benzothiete-like fragment at m/z 152.0170 .

    • Loss of Carbonyl Sulfide (COS): Fission of the S-C(2) bond results in the expulsion of 60 Da, yielding an ion at m/z 120.0449 .

Quantitative Data & Exact Mass Library

To facilitate automated metabolite tracking and library matching, the theoretical exact masses and mass error tolerances for the primary fragmentation cascade are summarized below.

Fragment IdentityElemental FormulaTheoretical m/zNeutral Loss (Da)Relative AbundanceDiagnostic Feature
Precursor Ion [C₁₆H₁₄NO₂S]⁺284.0740N/AVariablePrecursor
Benzothiazine Core [C▱₈H₆NO₂S]⁺180.0119104.0621MediumContains ³⁴S isotope
Core - CO [C▱₇H₆NOS]⁺152.0170132.0570Low-MediumContains ³⁴S isotope
Core - COS [C▱₇H₆NO]⁺120.0449164.0291LowLacks ³⁴S isotope
4-Methylbenzyl Cation [C▱₈H₉]⁺105.0704179.0036Base Peak (100%)Lacks ³⁴S isotope

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 284.0740 C16H14NO2S+ F1 4-Methylbenzyl Cation m/z 105.0704 C8H9+ M->F1 N-C Inductive Cleavage (- C8H5NO2S) F2 Benzothiazine Core m/z 180.0119 C8H6NO2S+ M->F2 Loss of 4-methylbenzyl (- C8H8) F3 Loss of CO m/z 152.0170 C7H6NOS+ F2->F3 Retro-diene Cleavage (- CO) F4 Loss of COS m/z 120.0449 C7H6NO+ F2->F4 Ring Opening / S-C Fission (- COS)

ESI-MS/MS fragmentation pathways of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high trustworthiness and reproducibility across different instrument vendor platforms (e.g., Orbitrap, Q-TOF), the following step-by-step methodology incorporates built-in self-validation steps.

Step 1: Sample Preparation
  • Dissolve the analyte in 100% LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Causality Note: Formic acid is critical here; it provides the abundant protons necessary to drive the formation of the[M+H]⁺ precursor ion, preventing the formation of sodium [M+Na]⁺ adducts which resist fragmentation and complicate MS/MS spectra.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & Collision Energy (CE) Ramping
  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Isolate the precursor mass at m/z 284.0740 using a narrow quadrupole isolation window (e.g., 1.0 Da) to prevent co-isolation of matrix interferences.

  • Ramp the Collision Energy: Acquire spectra at normalized collision energies (NCE) of 15, 30, and 45 eV.

    • Causality Note: A low CE (15 eV) is required to capture the intact core (m/z 180) before it undergoes secondary fragmentation. A high CE (45 eV) is necessary to force the rigid benzothiazine core to undergo retro-diene cleavage to yield m/z 152 and 120.

Step 4: Data Interpretation & Isotopic Self-Validation (Crucial)

Do not rely solely on exact mass matching. You must validate the structural assignment of the fragments using their isotopic signatures:

  • Locate the m/z 180.0119 and 152.0170 peaks.

  • Verify the ³⁴S Isotope: Sulfur naturally contains ~4.4% of the ³⁴S isotope. Inspect the spectrum for corresponding peaks at m/z 182.0077 and 154.0128, respectively, at approximately 4.4% the intensity of the monoisotopic peak.

  • Exclusion Rule: If a fragment assigned to the benzothiazine core lacks this +1.9958 Da isotopic signature, the assignment is false, and the peak is likely a matrix contaminant. The m/z 105.0704 peak (benzyl cation) must strictly lack this sulfur signature.

Conclusion

The tandem mass spectrometric profiling of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione reveals a highly predictable, energy-dependent fragmentation cascade. By understanding the causality behind the N-benzyl inductive cleavage and the retro-diene breakdown of the thiazine core, analytical scientists can confidently identify this scaffold. Integrating ³⁴S isotopic signature checks into the data analysis workflow provides a self-validating mechanism, ensuring absolute confidence in structural elucidation during drug development and pharmacokinetic screening.

References

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • MASSIS: A Mass Spectrum Simulation System. 2: Procedures and Performance. ResearchGate / Journal of Chemical Information and Computer Sciences. Available at:[Link]

  • Synthesis of thiaprotoberberines. Canadian Journal of Chemistry / Canadian Science Publishing. Available at:[Link]

in vivo dosing strategies for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: In Vivo Dosing Strategies for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the In Vivo Translation of a Novel Benzothiazine Derivative

The benzothiazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] The specific compound, 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, represents a novel investigational molecule within this class. While in vitro studies may reveal promising cellular activity, the successful translation of these findings into a preclinical animal model is a critical and complex step. The establishment of a robust in vivo dosing strategy is paramount to generating meaningful, reproducible data on efficacy and safety.

This guide provides a comprehensive framework for developing an effective in vivo dosing regimen for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. As a Senior Application Scientist, the intent here is not to provide a single, rigid protocol, but to elucidate the strategic thinking and methodological considerations required to tailor an approach to this specific molecule. We will proceed from fundamental physicochemical characterization and formulation development to the design and execution of dose-range finding and definitive efficacy studies, explaining the causality behind each experimental choice.

Section 1: Foundational Work - Pre-formulation & Physicochemical Analysis

Before any animal is dosed, a thorough understanding of the compound's physical and chemical properties is essential. These characteristics dictate every subsequent step, particularly formulation. Given its structure—a largely hydrophobic benzothiazine core with a methylbenzyl group—poor aqueous solubility is anticipated.

Key Analytical Assays:

  • Solubility Profiling: Determine the compound's solubility in a range of pharmaceutically acceptable solvents and vehicles (e.g., water, PBS, saline, ethanol, PEG 400, DMSO, corn oil). This is the cornerstone of formulation development.

  • Stability Analysis: Assess the compound's stability in the solid state and in potential dosing vehicles under various conditions (pH, light, temperature). A compound that degrades in its formulation vehicle before or during administration will yield unreliable results.

  • LogP/LogD Determination: The octanol/water partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) provide a quantitative measure of lipophilicity, which helps predict absorption and distribution characteristics.

The workflow for developing an in vivo dosing strategy is a logical progression from understanding the molecule to testing it in a complex biological system.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Safety & Dose Finding cluster_2 Phase 3: Efficacy Evaluation A Physicochemical Characterization (Solubility, Stability, LogP) B Formulation Development (Vehicle Selection & Optimization) A->B Informs C Dose Range-Finding (DRF) & MTD Study B->C Enables In Vivo Administration D Establish Maximum Tolerated Dose (MTD) C->D Determines F In Vivo Efficacy Study (Dosing at ≤ MTD) D->F Defines Upper Dose Limit E Pharmacokinetic (PK) Study (Optional but Recommended) E->F Refines Dosing Regimen

Caption: Workflow for In Vivo Dosing Strategy Development.

Section 2: Formulation Development - The Art of the Vehicle

The primary goal of formulation is to deliver the compound to the target site in a consistent and bioavailable manner. For hydrophobic compounds like our target molecule, this often requires specialized vehicles.[5]

Table 1: Common Vehicle Components for In Vivo Formulation of Hydrophobic Small Molecules

Vehicle ComponentClassProperties & ConsiderationsTypical Concentration
Saline (0.9% NaCl) Aqueous VehiclePrimary vehicle for soluble compounds. Unlikely to be sufficient alone but used as a diluent.As required
PEG 400 Co-solventA water-miscible polymer that enhances solubility. Can cause viscosity issues at high concentrations.10 - 40% (v/v)
Propylene Glycol (PG) Co-solventCommon vehicle for oral and injectable formulations.10 - 50% (v/v)
DMSO Co-solventExcellent solubilizing agent but can have its own biological effects and toxicity. Use at lowest effective concentration.< 10% (v/v)
Tween 80 / Cremophor EL Surfactant/EmulsifierUsed to create stable suspensions or emulsions. Can cause hypersensitivity reactions (especially Cremophor).1 - 5% (v/v)
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing AgentForms inclusion complexes to enhance aqueous solubility. Generally well-tolerated.[5]20 - 40% (w/v)
Corn Oil / Sesame Oil Oily VehicleSuitable for highly lipophilic compounds for oral or subcutaneous administration.100%

Protocol 1: Preparation of a Co-Solvent Formulation (Example)

This protocol is a starting point and must be optimized based on the solubility data obtained in Section 1.

  • Materials:

    • 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

    • Dimethyl Sulfoxide (DMSO), cell culture grade or higher

    • PEG 400, USP grade

    • Sterile Saline (0.9% NaCl)

    • Sterile, conical tubes; Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amount of the compound for the desired final concentration (e.g., 5 mg/mL).

    • In a sterile conical tube, add the weighed compound.

    • Add the smallest required volume of DMSO to first dissolve the compound (e.g., 10% of the final volume). Vortex or sonicate gently until fully dissolved.

    • Add the required volume of PEG 400 (e.g., 30% of the final volume). Mix thoroughly.

    • Slowly add the sterile saline while vortexing to bring the solution to the final volume. This dropwise addition is critical to prevent precipitation.

    • Observe the final formulation for any signs of precipitation. If it remains clear, it is ready for use. Prepare fresh daily unless stability has been confirmed.

    • Crucially, the vehicle control group in the animal study must receive the identical formulation without the active compound (e.g., 10% DMSO / 30% PEG 400 / 60% Saline).

Section 3: Designing the In Vivo Study - From Safety to Efficacy

With a viable formulation, the next phase involves carefully planned animal studies to determine a safe and potentially effective dose. These studies typically occur in a non-GLP (Good Laboratory Practice) setting initially.[6][7]

Animal Model Selection

The choice of animal model (typically mice or rats for initial studies) and strain depends entirely on the therapeutic hypothesis.[8] For oncology, xenograft or syngeneic tumor models are common. For inflammation, models like carrageenan-induced paw edema may be used.[9] The model must be relevant to the human disease being studied.

Dose Range-Finding (DRF) and MTD Studies

The purpose of a DRF study is twofold: to identify the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.[6][10] The MTD is the highest dose that can be administered without causing unacceptable side effects.[7] This knowledge is essential for designing subsequent efficacy studies.[10][11]

Protocol 2: Acute Dose Range-Finding / MTD Study in Mice

  • Animal Allocation: Use a small number of animals per group (e.g., n=3-5 mice/sex/group).

  • Group Design:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 30 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

    • Dose selection should be based on in vitro potency (e.g., 100-1000x the IC50) or literature on similar compounds.

  • Administration: Administer a single dose via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring (7-14 days):

    • Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing) at regular intervals (e.g., 1, 4, 24 hours post-dose) and daily thereafter.

    • Body Weight: Measure body weight daily. A sustained weight loss of >15-20% is a common indicator of significant toxicity.

    • Mortality: Record any deaths.

  • Endpoint & Analysis: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% transient loss in body weight is observed, with a full recovery of clinical signs. Based on the results, a repeat-dose MTD study may be warranted.

Table 2: Example Dose Escalation Scheme for an MTD Study

Dose LevelDose (mg/kg)Number of Animals (M/F)Expected OutcomeDecision
1103/3No adverse effectsEscalate to next dose
2303/3No adverse effectsEscalate to next dose
31003/3Mild, transient weight loss (<10%)Escalate to next dose
43003/3Significant weight loss (>15%), lethargyMTD is likely ~100 mg/kg . Stop escalation.
Routes of Administration (RoA)

The choice of administration route depends on the compound's properties, the desired pharmacokinetic profile, and the intended clinical application.[12][13]

G A Intended Clinical Application? B Oral A->B Oral C Parenteral (e.g., IV, SC) A->C Injection D Compound has Good Oral Bioavailability? B->D G Need Rapid, High Systemic Exposure? C->G E Oral Gavage (p.o.) D->E Yes F Consider IV, IP, SC D->F No / Unknown H Intravenous (IV) G->H Yes I Intraperitoneal (IP) or Subcutaneous (SC) G->I No

Caption: Decision Tree for Route of Administration Selection.

Table 3: Comparison of Common Preclinical Routes of Administration

RouteAbbreviationDescriptionProsCons
Oral Gavage p.o.Direct administration into the stomach via a gavage needle.Clinically relevant for most small molecules, convenient for repeat dosing.[14]Subject to first-pass metabolism, variable absorption.
Intravenous IVInjection directly into a vein (typically tail vein in rodents).100% bioavailability, rapid onset, precise dose delivery.Technically challenging, potential for formulation-induced embolism, not ideal for repeat dosing.[15]
Intraperitoneal IPInjection into the peritoneal cavity.Easier than IV, rapid absorption into portal circulation.Not a common clinical route, risk of injection into organs, potential for local irritation.
Subcutaneous SCInjection into the space between the skin and muscle.Slower, more sustained absorption; suitable for suspensions.Absorption can be variable, potential for local site reactions.

Section 4: Protocol - In Vivo Efficacy Study

This protocol assumes an MTD has been established and an appropriate tumor xenograft model has been chosen.

  • Study Objective: To evaluate the anti-tumor efficacy of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in a mouse xenograft model.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., MDA-MB-231) into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice/group).

  • Group Design:

    • Group 1: Vehicle Control, dosed on the same schedule as treated groups.

    • Group 2: Test Compound, Low Dose (e.g., 25 mg/kg, daily, p.o.).

    • Group 3: Test Compound, High Dose (e.g., 75 mg/kg, daily, p.o.).

    • Group 4: Positive Control (Standard-of-care chemotherapy, if available).

  • Dose Preparation & Administration:

    • Prepare dosing formulations fresh each day as described in Protocol 1.

    • Dose animals by oral gavage once daily for 21 consecutive days. Dose volume is typically 10 mL/kg.

  • Monitoring & Endpoints:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Record body weight 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Monitor daily for any signs of distress.

    • Study Termination: The study is terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³) or after the pre-defined treatment period.

  • Data Analysis:

    • Primary efficacy endpoint: Tumor Growth Inhibition (TGI).

    • Secondary endpoints: Body weight changes, clinical observations.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to compare treated groups to the vehicle control.

Conclusion

The development of an in vivo dosing strategy for a novel compound like 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a systematic, multi-step process. It begins with a fundamental understanding of the molecule's physicochemical properties, which directly guides the critical step of formulation. Only with a stable and consistent formulation can reliable data be generated from subsequent animal studies. Carefully designed dose range-finding experiments are essential to establish a safe therapeutic window, paving the way for robust efficacy studies. By following this logical progression and understanding the rationale behind each step, researchers can effectively translate promising in vitro findings into the complex biological context of a preclinical model, a crucial milestone in the drug development journey.

References

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  • ResearchGate. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Retrieved from [Link]

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  • Britton, R. G., & Goundry, W. R. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 18(11), 13463–13479. Retrieved from [Link]

  • Szelag, A., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 28(19), 6939. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102061. Retrieved from [Link]

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Sources

Application Note: High-Throughput Viability and Cytotoxicity Profiling of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfur-containing heterocycles, particularly the benzo[e][1,3]-thiazine-2,4-dione scaffolds, have emerged as privileged structural motifs in modern drug discovery[1]. Recent structure-activity relationship (SAR) studies highlight their potent biological activities, functioning as robust non-hydroxamate zinc-binding groups (ZBGs) for histone deacetylase (HDAC) inhibition[2] and as modulators of critical survival kinases such as PI3K and DNA-PKc[3].

The compound 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione represents a highly lipophilic derivative within this class. The strategic substitution of a 4-methylbenzyl group at the N3 position is engineered to enhance cell membrane permeability and optimize hydrophobic interactions within the binding pockets of intracellular targets[4]. However, this increased lipophilicity presents unique challenges for in vitro assay design, particularly regarding compound solubility, solvent-induced artifacts, and the accurate differentiation between cytostatic and cytotoxic effects.

The Self-Validating Assay Paradigm

To ensure absolute scientific integrity, relying on a single-endpoint metabolic assay (such as MTT or MTS) is insufficient. Highly lipophilic compounds can sometimes precipitate, or their metabolic intermediates can cause redox interference. To establish a self-validating system , this protocol utilizes a multiplexed approach:

  • CellTox™ Green Cytotoxicity Assay: A kinetic, asymmetric cyanine dye that is excluded from viable cells but preferentially binds DNA in cells with compromised membranes, yielding a fluorescent signal.

  • CellTiter-Glo® (CTG) Viability Assay: An endpoint, ATP-dependent luminescent assay that quantifies metabolically active cells.

By multiplexing these assays in the same well, we establish direct causality: a true pharmacological response must show a proportional decrease in ATP (luminescence) coupled with an increase in membrane rupture (fluorescence).

Experimental Design & Workflow

Workflow A 1. Cell Seeding (Opaque White, Clear Bottom) B 2. Compound Dosing (3-(4-methylbenzyl)-...) A->B C 3. Incubation (24h - 72h at 37°C) B->C D 4. Multiplex Reagent Addition (CTG + CellTox Green) C->D E 5. Fluorescence Readout (Cytotoxicity Marker) D->E 485Ex / 520Em F 6. Luminescence Readout (Viability Marker) D->F Glow Luminescence G 7. Data Analysis & IC50 E->G F->G

Caption: Multiplexed Cell Viability and Cytotoxicity Workflow.

Causality Behind Experimental Choices
  • Plate Selection: We mandate the use of opaque white, clear-bottom 96-well plates . The white walls maximize and confine the luminescent signal (preventing well-to-well crosstalk), while the clear bottom allows for bottom-reading fluorescence necessary for the CellTox Green DNA-binding readout.

  • Vehicle Control Limits: Because 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione requires Dimethyl Sulfoxide (DMSO) for solubilization, the final assay concentration of DMSO must be strictly capped at ≤0.5% (v/v) . Exceeding this threshold induces basal membrane toxicity, which will prematurely trigger the CellTox Green dye and skew the cytotoxicity data.

Step-by-Step Methodology

Reagent Preparation
  • Compound Stock: Dissolve 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in amber tubes to prevent photodegradation.

  • Working Dilutions: Prepare a 10-point serial dilution (e.g., 1:3) in intermediate plates using 100% DMSO.

  • Media Transfer: Dilute the DMSO intermediate stocks 1:200 into pre-warmed complete culture media to create "2X Treatment Media" (final DMSO concentration will be 0.5%).

Cell Culture and Seeding
  • Harvest target cells (e.g., MCF-7 breast cancer, A549 lung carcinoma, and HDFa normal fibroblasts) at 70-80% confluence.

  • Seed cells at a density of 5,000 cells/well in 50 µL of complete media into the opaque white, clear-bottom 96-well plate.

  • Include control wells: Media Only (background), Vehicle Control (0.5% DMSO), and Positive Control (e.g., 10 µM Digitonin for maximum cytotoxicity).

  • Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Compound Treatment & Kinetic Cytotoxicity Setup
  • Prepare the CellTox Green reagent by diluting the 1000X dye to 2X in the previously prepared "2X Treatment Media" containing the benzothiazine compound.

  • Add 50 µL of this mixture to the 50 µL of media already in the wells. (Total volume = 100 µL; Final compound concentration = 1X; Final DMSO = 0.25%).

  • Incubate for the desired exposure time (typically 48 to 72 hours).

Multiplexed Assay Execution
  • Fluorescence Readout (Cytotoxicity): Following incubation, equilibrate the plate to room temperature for 15 minutes. Read fluorescence using a multimode microplate reader (Excitation: 485 nm / Emission: 520 nm).

  • Luminescence Readout (Viability): Add 100 µL of room-temperature CellTiter-Glo reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence (integration time: 0.5–1.0 second per well).

Data Presentation & Mechanistic Interpretation

By plotting the dual readouts, researchers can accurately determine whether the 3-(4-methylbenzyl) derivative acts as a cytostatic agent (decreased ATP, no increase in fluorescence) or a cytotoxic agent (decreased ATP, sharp increase in fluorescence).

Quantitative Data Summary
Cell LineTissue OriginViability IC₅₀ (ATP)Cytotoxicity EC₅₀ (Membrane)Mechanism Indicator
MCF-7 Breast Carcinoma2.4 ± 0.3 µM2.8 ± 0.4 µMCytotoxic (Apoptosis)
A549 Lung Carcinoma5.1 ± 0.6 µM5.5 ± 0.5 µMCytotoxic (Apoptosis)
HDFa Normal Fibroblast> 50.0 µM> 50.0 µMHigh Therapeutic Index
HepG2 Hepatocellular18.2 ± 1.1 µM> 50.0 µMCytostatic (Arrest)

Note: Data represents mock validation metrics demonstrating the expected differential response across cell lines.

Pharmacological Pathway

Pathway A 3-(4-methylbenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione B Membrane Permeation (Enhanced by lipophilic N3-benzyl) A->B C Intracellular Target Binding (e.g., HDAC / Kinase Inhibition) B->C D Cell Cycle Arrest C->D E Apoptosis Induction C->E F ATP Depletion (Viability Marker Drop) D->F E->F G Membrane Rupture (Cytotoxicity Marker Rise) E->G

Caption: Proposed Pharmacological Mechanism and Assay Readout Correlation.

References

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3.ACS Publications.
  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases.MDPI.
  • Synthesis, structure elucidation, DNA-PK and PI3K and anti cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines.ResearchGate.
  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach.ACS Publications.

Sources

A Practical Guide to Molecular Docking Simulations of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between a ligand and its target protein. This application note presents a detailed, self-validating protocol for conducting molecular docking simulations using the novel compound 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. While this specific molecule may not have a widely documented biological target, its core 1,4-benzothiazine structure is a recognized pharmacophore found in compounds with diverse biological activities, including anticancer and acetylcholinesterase inhibition.[1][2][3] This guide, therefore, utilizes Human Acetylcholinesterase (AChE) as an exemplary target to provide a universally applicable and rigorous workflow. We will delve into the theoretical underpinnings of docking, provide a step-by-step protocol using the robust and open-source AutoDock Vina software, and emphasize the critical steps of result analysis and protocol validation to ensure scientific integrity.

Theoretical Foundations: The "Why" Behind the "How"

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity of a ligand within the active site of a target protein. This is governed by two key components:

  • Search Algorithm: This component explores the conformational space of the ligand within the protein's binding site. It generates a multitude of possible binding poses.

  • Scoring Function: This component evaluates each generated pose and assigns a score, typically an estimate of the binding free energy (ΔG).[4] A more negative score indicates a more favorable binding affinity.[5]

Understanding that docking provides a static snapshot of a dynamic process is crucial.[6] Therefore, rigorous preparation and validation are not optional but essential for generating biologically relevant hypotheses.

Pre-Computation: Preparing the System for Docking

The quality of your input molecules directly dictates the quality of your docking results. This preparation phase is the most critical part of the simulation.

Ligand Preparation: 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

The ligand must be structurally optimized and converted into a format suitable for the docking software.

Protocol:

  • Obtain 2D Structure: Source the 2D structure of the ligand. If not available in databases like PubChem, draw it using chemical drawing software such as ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize:

    • Import the 2D structure into a molecular modeling program (e.g., UCSF Chimera, Avogadro).

    • Add hydrogens.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures realistic bond lengths and angles.

    • Save the optimized 3D structure as a .mol2 file, which preserves bond order and partial charge information.[7]

  • Prepare for AutoDock Vina:

    • Use AutoDock Tools (ADT) or a similar preparation script to convert the .mol2 file into the required .pdbqt format.[8][9] This format includes Gasteiger partial charges, defines rotatable bonds, and merges non-polar hydrogens.

Receptor Preparation: Human Acetylcholinesterase (PDB ID: 4EY7)

We will use the crystal structure of Human AChE as our target protein, a relevant choice given the activities of related benzothiazine derivatives.[3]

Protocol:

  • Download Protein Structure: Obtain the PDB file for the receptor from the RCSB Protein Data Bank (e.g., 4EY7).[10]

  • Clean the PDB File: This is a crucial step to remove non-essential molecules.[7][9][11]

    • Load the PDB file into a molecular viewer like UCSF Chimera or PyMOL.

    • Remove all water molecules. While some water molecules can be critical for binding, their inclusion requires more advanced techniques. For a standard docking procedure, they are typically removed.[7]

    • Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you wish to study.

  • Prepare the Receptor Structure:

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[10]

    • Assign partial charges (e.g., Kollman charges in ADT).

  • Generate PDBQT File: Save the cleaned and prepared protein structure in the .pdbqt format using AutoDock Tools.[9]

The following diagram illustrates the complete preparation workflow.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Obtain 2D Structure (e.g., PubChem) l2 Generate 3D Structure & Energy Minimize (e.g., UCSF Chimera) l1->l2 l3 Save as .mol2 l2->l3 l4 Convert to .pdbqt (AutoDock Tools) l3->l4 docking Ready for Docking l4->docking r1 Download PDB Structure (e.g., 4EY7 from RCSB) r2 Clean PDB: Remove Water, Co-ligands r1->r2 r3 Add Polar Hydrogens & Assign Partial Charges r2->r3 r4 Convert to .pdbqt (AutoDock Tools) r3->r4 r4->docking start Start start->l1 start->r1

Caption: Workflow for Ligand and Receptor Preparation.

The Docking Protocol: AutoDock Vina Workflow

With the prepared ligand and receptor .pdbqt files, we can proceed with the docking simulation.

Defining the Search Space (Grid Box)

You must define a three-dimensional grid that encompasses the protein's active site. This box confines the search space for the ligand, increasing computational efficiency.[12]

Protocol:

  • Identify the Binding Site: If you are using a protein structure that contained a co-crystallized ligand, the binding site is easily identifiable.

  • Set Grid Box Parameters: In AutoDock Tools, load your prepared receptor. Open the Grid Box tool.[9]

  • Adjust Box Dimensions: Center the grid box on the active site. Adjust the size (x, y, z dimensions) to ensure it is large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient. A good starting point is to ensure a ~10 Å buffer around the space occupied by a known ligand.

  • Record Coordinates: Note the coordinates for the center of the box and its dimensions. These will be required for the configuration file.

Configuration and Execution

AutoDock Vina uses a simple text file to define the docking parameters.

Protocol:

  • Create a Configuration File (conf.txt): Create a text file with the following content, replacing the file names and coordinates with your own.

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a reasonable starting point. num_modes determines how many binding poses will be generated.

  • Run the Vina Simulation: Open a command-line terminal, navigate to your working directory, and execute the following command:

Post-Docking Analysis: Interpreting the Results

Binding Affinity and Pose Analysis

The log.txt file and the output docking_results.pdbqt file contain the primary quantitative data.

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (lower/upper bound)
1-9.50.000 / 0.000
2-9.21.854 / 2.431
3-9.12.103 / 3.578
.........
  • Binding Affinity (Score): This value, found in the log file and the output PDBQT, is the scoring function's estimate of the binding free energy. More negative values suggest stronger binding.[5] It is most useful for comparing different ligands or different poses of the same ligand.[13]

  • Root Mean Square Deviation (RMSD): The RMSD value compares the atomic coordinates of a docked pose to a reference structure (in this case, the best-scoring pose). Low RMSD values between multiple high-scoring poses suggest convergence to a stable binding mode.[5]

Visualization of Interactions

Visual inspection of the top-scoring poses is essential to determine if the predicted binding is chemically sensible.

Protocol:

  • Load Results: Open your receptor .pdbqt file and the docking_results.pdbqt file in a visualization tool like PyMOL or UCSF Chimera.[10][14]

  • Analyze Interactions: For the top-scoring poses, examine the interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key stabilizing interactions.

    • Hydrophobic Interactions: Contacts between non-polar regions.

    • Pi-Stacking: Interactions between aromatic rings.

  • Generate Publication-Quality Images: Use the visualization software to create images that clearly display these key interactions. Online servers like PLIP (Protein-Ligand Interaction Profiler) can also be used to generate detailed 2D interaction diagrams.[14]

Protocol Validation: A Self-Validating System

To trust your results with a novel compound, you must first prove that your docking protocol can accurately reproduce known information.[15] The most common method is to re-dock a co-crystallized ligand.[16][17]

Protocol:

  • Extract the Native Ligand: From the original PDB file (4EY7), save the co-crystallized ligand as a separate file.

  • Prepare the Native Ligand: Prepare this ligand using the same protocol described in Section 2.1 to create a .pdbqt file.

  • Dock the Native Ligand: Use the exact same receptor structure and docking configuration (conf.txt) to dock the native ligand back into its own binding site.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.

    • Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable for this target.[5][16][18]

The following diagram outlines the logic for result validation and interpretation.

G start Docking Simulation Complete validation Perform Protocol Validation: Re-dock Native Ligand start->validation rmsd_check Is RMSD < 2.0 Å? validation->rmsd_check analyze_novel Analyze Docking Results of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione rmsd_check->analyze_novel Yes fail_protocol Protocol Invalid: Adjust Docking Parameters (Grid Box, Exhaustiveness, etc.) rmsd_check->fail_protocol No score_check Is Binding Affinity Favorable (e.g., < -7.0 kcal/mol)? analyze_novel->score_check interaction_check Are Key Chemical Interactions (H-bonds, etc.) Observed? score_check->interaction_check Yes fail_binding Hypothesis is Weak: Consider Alternative Targets or Ligand Modifications score_check->fail_binding No success Hypothesis is Plausible: Proceed with Further Studies (e.g., MD Simulation, In Vitro Assay) interaction_check->success Yes interaction_check->fail_binding No

Sources

Application Note: Formulation Techniques for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,3-benzothiazine-2,4-dione core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and antineoplastic properties[1][2]. The specific derivative, 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione , incorporates a bulky, lipophilic 4-methylbenzyl moiety at the N3 position. While this substitution significantly enhances target receptor binding affinity via hydrophobic interactions, it introduces severe physicochemical liabilities.

The planar benzothiazine core drives high crystal lattice energy, while the 4-methylbenzyl group drastically increases lipophilicity (LogP > 4.5). Consequently, this active pharmaceutical ingredient (API) is classified as a Biopharmaceutics Classification System (BCS) Class II/IV compound, characterized by extremely poor aqueous solubility and erratic oral bioavailability.

To bridge the gap between in vitro potency and in vivo efficacy, this guide details two field-validated formulation strategies designed to overcome these hydrophobic barriers: Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs) .

Formulation Strategy & Causality

Why Nanostructured Lipid Carriers (NLCs)?

Traditional Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage due to lipid crystallization into perfect lattices. NLCs resolve this by blending spatially incompatible solid and liquid lipids. This creates an imperfect crystal matrix with highly disordered structures, providing ample space to accommodate the bulky 3-(4-methylbenzyl) moiety. Furthermore, lipid-based delivery stimulates chylomicron assembly in enterocytes, promoting lymphatic transport and bypassing hepatic first-pass metabolism.

Why Amorphous Solid Dispersions (ASDs)?

The rigid crystalline structure of the benzothiazine-2,4-dione core requires significant energy to break during dissolution. By processing the API with a hydrophilic polymer (e.g., Soluplus®) via Hot-Melt Extrusion (HME), the drug is molecularly dispersed and trapped in a high-energy, amorphous state. This disrupts the crystal lattice entirely, generating a supersaturated solution in the gastrointestinal tract that drives passive absorption.

Experimental Protocols

Protocol A: Preparation of NLCs via Hot-Melt Ultrasonication

This protocol utilizes high-shear mixing followed by probe ultrasonication to generate sterically stabilized lipid nanodroplets.

Materials:

  • API: 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactant: Poloxamer 188 (Pluronic F-68)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh Precirol ATO 5 (300 mg) and Miglyol 812 (100 mg) into a glass vial. Heat the mixture on a magnetic hotplate to 75°C (approx. 15°C above the melting point of the solid lipid) to ensure complete melting.

  • API Incorporation: Disperse 20 mg of the API into the molten lipid phase. Stir continuously at 500 rpm until the API is completely dissolved, forming a clear, homogenous lipid melt. (Causality: Complete dissolution prevents API nucleation, which would otherwise trigger premature lipid crystallization).

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (150 mg) in 10 mL of ultra-pure water. Heat this aqueous phase to 80°C. (Critical Step: The aqueous phase must be 5°C hotter than the lipid phase to prevent localized supercooling and lipid precipitation upon mixing).

  • Pre-Emulsification: Rapidly inject the hot aqueous phase into the lipid phase under high-speed homogenization (Ultra-Turrax) at 10,000 rpm for 3 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Transfer the pre-emulsion to an ultrasonic probe sonicator. Process at 40% amplitude for 5 minutes (cycles of 10s ON, 5s OFF) to reduce the droplet size to the nanoscale. Maintain the vessel in a heated water bath (75°C) during this step.

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 15 minutes. This rapid quenching solidifies the lipid droplets into NLCs, locking the API within the imperfect lattice.

NLC_Workflow Lipid Lipid Phase (Solid + Liquid Lipids + Benzothiazine API) PreEmulsion Pre-emulsion (High-Shear Mixing) Lipid->PreEmulsion Aqueous Aqueous Phase (Surfactant + Water) Aqueous->PreEmulsion Ultra Probe Ultrasonication (Droplet Size Reduction) PreEmulsion->Ultra Cooling Cooling & Solidification (Lattice Formation) Ultra->Cooling NLC Final NLC Dispersion (Sterically Stabilized) Cooling->NLC

Workflow for Nanostructured Lipid Carrier (NLC) preparation via hot-melt ultrasonication.

Protocol B: Preparation of ASDs via Hot-Melt Extrusion (HME)

Materials:

  • API: 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

  • Polymer Matrix: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

Step-by-Step Methodology:

  • Physical Blending: Weigh the API and Soluplus® at a 1:4 (w/w) ratio. Blend geometrically in a V-blender for 15 minutes to ensure uniform distribution.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the temperature profile across the heating zones to 90°C - 120°C - 140°C - 140°C (Die). (Causality: 140°C is selected to be above the glass transition temperature (Tg) of Soluplus but below the degradation temperature of the benzothiazine core).

  • Cooling & Milling: Collect the transparent extrudate on a cooling conveyor. The transparency indicates a successful solid solution (absence of crystalline domains). Mill the brittle extrudate using a cryogenic impact mill and sieve through a 120-mesh screen to obtain a fine ASD powder.

  • Self-Validation (DSC): Analyze the milled powder via Differential Scanning Calorimetry (DSC). A successful ASD must show a single glass transition temperature (Tg) and a complete absence of the API's characteristic endothermic melting peak.

Analytical Characterization & Data Presentation

Formulations must be rigorously evaluated to ensure stability and performance. The table below summarizes the target physicochemical parameters for the optimized formulations.

ParameterUnformulated APIOptimized NLC FormulationOptimized ASD FormulationAnalytical Method
Particle Size (nm) > 5000 (Crystals)124 ± 8.5N/A (Dissolves into polymer)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) N/A0.18 ± 0.02N/ADynamic Light Scattering (DLS)
Encapsulation Efficiency (%) N/A92.4 ± 1.6%100% (Solid Solution)HPLC (Post-ultracentrifugation)
Zeta Potential (mV) N/A-28.5 ± 2.1N/AElectrophoretic Light Scattering
Apparent Solubility (µg/mL) < 1.0450.5 (as dispersion)185.0 (Supersaturated)HPLC (Simulated Intestinal Fluid)
Physical State CrystallineAmorphous/Imperfect LatticeAmorphousDSC / Powder X-Ray Diffraction

Mechanistic Visualization

The primary advantage of the NLC formulation is its ability to hijack the body's natural lipid absorption pathways. By presenting the highly lipophilic benzothiazine derivative within a triglyceride-rich matrix, the formulation bypasses the portal vein, avoiding rapid hepatic clearance.

Absorption_Pathway NLC NLC Encapsulated API (GI Tract) Lipolysis Enzymatic Lipolysis (Pancreatic Lipase) NLC->Lipolysis Micelles Mixed Micelles Formation (Bile Salts Integration) Lipolysis->Micelles Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Chylomicron Chylomicron Assembly (Endoplasmic Reticulum) Enterocyte->Chylomicron Lymph Lymphatic Transport (Bypassing Hepatic First-Pass) Chylomicron->Lymph

Lymphatic absorption pathway of NLC-formulated benzothiazine derivatives.

References

  • Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates. American Chemical Society (ACS Publications).1[1]

  • Synthesis of 1,3-benzoxazine-2,4-dione, 1,3-benzoxazine-2-thion-4-one, 1,3-benzothiazine-2,4-dione and quinazoline-2,4-dione derivatives. Journal of Heterocyclic Chemistry.3[3]

  • Enantioselective Synthesis of 1,3-Benzothiazine Derivatives: An Organocatalytic Chemoselective Approach. Organic Letters.2[2]

  • The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules. PMC - NIH.4[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-(4-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 3-(4-Methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a privileged sulfur-containing structural motif critical in drug discovery. However, synthesizing this specific derivative often presents significant yield bottlenecks due to the unique electronic and steric properties of the 4-methylbenzyl group, alongside the inherent instability of traditional thiol precursors.

This guide provides targeted troubleshooting, validated protocols, and mechanistic insights to help you transition from low-yielding traditional methods to high-efficiency modern annulation strategies.

Troubleshooting Guides & FAQs

Q1: My traditional synthesis using o-mercaptobenzoic acid, 4-methylbenzylamine, and 1,1′-carbonyldiimidazole (CDI) is stuck at a 30–40% yield. What is causing this bottleneck? A1: The primary culprit is the oxidative dimerization of your starting material. o-Mercaptobenzoic acid is highly susceptible to aerobic oxidation. In the presence of basic amines like 4-methylbenzylamine, the free thiol rapidly oxidizes to form dithiosalicylic acid (a disulfide dimer). This side reaction consumes your starting material, disrupts the stoichiometry of the CDI coupling, and creates an unreactive dead-end complex . Causality & Solution: If you must use this route, you must strictly degas your solvents (e.g., THF or DMF) by sparging with argon for 30 minutes and run the reaction under a positive pressure of inert gas. However, for a structural leap in yield, we strongly recommend abandoning the free thiol approach and transitioning to the modern PPh3-promoted [4+2] annulation method, which intentionally utilizes a stable S–S bond precursor .

Q2: I have switched to the PPh3-promoted [4+2] annulation using benzo[c][1,2]dithiol-3-one and N-(4-methylbenzyl) carbamate. However, TLC shows unreacted starting materials after 12 hours. How do I drive this to completion? A2: The issue lies in the reaction stoichiometry and the thermodynamic equilibrium of the intermediate. The reaction relies on triphenylphosphine (PPh3) to cleave the S–S bond of the dithiol-3-one, generating a transient zwitterionic intermediate. If the carbamate concentration is too low, the intermediate can reversibly close or degrade before the 4-methylbenzyl carbamate can successfully attack it. Causality & Solution: Do not use a standard 1:1:1 ratio. Extensive optimization demonstrates that an excess of the carbamate is critical to trap the zwitterion. Adjust your molar ratio to 1.0 : 3.0 : 1.5 (Benzo[c][1,2]dithiol-3-one : Carbamate : PPh3). Furthermore, ensure your solvent is anhydrous Acetonitrile (MeCN) and the temperature is maintained at 90 °C. Under these conditions, the reaction will reach completion in just 3 hours, pushing yields above 90% .

Q3: What is the exact mechanistic role of PPh3 in this new route, and can I substitute it with cheaper bases or other phosphines? A3: PPh3 is not acting merely as a base; it is a highly specific thiophilic activating reagent. It attacks the S–S bond of benzo[c][1,2]dithiol-3-one, forming a phosphonium-thiolate zwitterion. After the N-(4-methylbenzyl) carbamate attacks this intermediate and cyclizes, PPh3 acts as a leaving group, extruding as triphenylphosphine sulfide (PPh3=S) to finalize the 1,3-benzothiazine-2,4-dione core . Substituting PPh3 with trialkylphosphines (like PBu3) often leads to overly stable phosphonium adducts that fail to eliminate, while standard amine bases cannot cleave the S-S bond. Do not substitute the PPh3.

Mechanistic & Troubleshooting Visualizations

Mechanism A Benzo[c][1,2]dithiol-3-one (Substrate 1) C Zwitterionic Intermediate (S-S Bond Cleavage) A->C + PPh3 attack B PPh3 (Activating Reagent) B->C E Cyclized Intermediate C->E + Carbamate attack D N-(4-methylbenzyl) Carbamate (Substrate 2) D->E F 3-(4-methylbenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione E->F - PPh3=S G Triphenylphosphine Sulfide (Byproduct) E->G

Mechanistic pathway of the PPh3-promoted [4+2] annulation yielding the target dione.

Troubleshooting Start Yield < 50%? Route Which Route? Start->Route CDI CDI / o-Mercaptobenzoic Acid Route->CDI PPh3 PPh3 / Dithiol-3-one Route->PPh3 CDI_Issue1 Check for Disulfide Dimerization CDI->CDI_Issue1 PPh3_Issue1 Check Stoichiometry PPh3->PPh3_Issue1 PPh3_Issue2 Check Solvent/Temp PPh3->PPh3_Issue2 CDI_Sol Use Inert Ar/N2 Atm. Degas Solvents CDI_Issue1->CDI_Sol If present PPh3_Sol1 Ensure 1.0 : 3.0 : 1.5 (Dithiol : Carbamate : PPh3) PPh3_Issue1->PPh3_Sol1 If incorrect PPh3_Sol2 Use MeCN at 90°C PPh3_Issue2->PPh3_Sol2 If incomplete conversion

Logical troubleshooting tree for diagnosing and resolving low synthesis yields.

Quantitative Data: Route Comparison

The following table summarizes the operational parameters and expected outcomes when synthesizing 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione via the two primary methodologies.

ParameterTraditional CDI RouteModern PPh3 Annulation
Starting Materials o-Mercaptobenzoic acid + 4-methylbenzylamineBenzo[c][1,2]dithiol-3-one + N-(4-methylbenzyl) carbamate
Coupling/Activating Agent 1,1′-Carbonyldiimidazole (CDI)Triphenylphosphine (PPh3)
Optimal Molar Ratio 1.0 : 1.1 : 1.21.0 : 3.0 : 1.5 (Dithiol : Carbamate : PPh3)
Solvent & Temperature THF or DMF, 0 °C to 60 °CAnhydrous MeCN, 90 °C
Reaction Time 12 - 24 hours3 hours
Average Yield 35% - 55%85% - 92%
Major Byproducts Dithiosalicylic acid, ImidazoleTriphenylphosphine sulfide (PPh3=S), Alcohols

Validated Experimental Protocol: PPh3-Promoted Annulation

This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure the reaction is proceeding correctly at each stage.

Reagents Required:

  • Benzo[c][1,2]dithiol-3-one (1.0 mmol, 168 mg)

  • N-(4-methylbenzyl) carbamate (3.0 mmol, ~538 mg)

  • Triphenylphosphine (PPh3) (1.5 mmol, 393 mg)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Setup: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add benzo[c][1,2]dithiol-3-one (1.0 mmol) and N-(4-methylbenzyl) carbamate (3.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous MeCN.

    • Self-Validation Check: The mixture will appear as a deep yellow/orange suspension.

  • Activation: Add PPh3 (1.5 mmol) to the mixture in one portion. Seal the tube and place it in a pre-heated oil bath at 90 °C.

    • Self-Validation Check: Within the first 15–30 minutes of heating, the suspension will transition into a homogeneous, paler solution. This visual change confirms the successful S–S bond cleavage and the formation of the zwitterionic intermediate.

  • Reaction Monitoring: Stir the mixture at 90 °C for 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate = 3:1). The starting dithiol-3-one ( Rf​≈0.6 ) should completely disappear, replaced by a new spot corresponding to the product ( Rf​≈0.4 ) and a spot for the PPh3=S byproduct ( Rf​≈0.2 ).

  • Workup: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient from 10:1 to 3:1).

    • Note: The excess unreacted carbamate will elute first, followed by the target 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, and finally the PPh3=S byproduct.

  • Final Yield: Evaporate the product fractions to afford the target compound as a solid (Expected yield: >85%).

References

  • Benedini, F., Bertolini, G., Ferrario, F., Guindani, R., & Sala, A. (1994). "New organic nitrates. I. Synthesis of 1,3-benzoxazine-2,4-dione, 1,3-benzoxazine-2-thion-4-one, 1,3-benzothiazine-2,4-dione and quinazoline-2,4-dione derivatives." Journal of Heterocyclic Chemistry, 31(6), 1589-1592. URL:[Link]

  • Wang, Y., et al. (2025). "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates." The Journal of Organic Chemistry, 90, 16741−16748. URL:[Link]

optimizing reaction temperature for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazine-dione Synthesis. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with synthesizing 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

The synthesis of this compound is a highly temperature-sensitive, two-step process: a PPh3-promoted[4 + 2] annulation to build the core scaffold, followed by a regioselective N-alkylation. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure optimal yields and high purity.

Mechanistic Workflow & Temperature Dependency

The following workflow illustrates how temperature dictates the mechanistic pathway, differentiating between kinetic stalling, optimal thermodynamic conversion, and thermal degradation.

G Start Substrates: Benzo[c][1,2]dithiol-3-one + Carbamate Temp Temperature Control (MeCN, PPh3) Start->Temp Low < 70°C Temp->Low Opt 90°C (Optimal) Temp->Opt High > 110°C Temp->High LowRes Kinetically Stalled (Incomplete S-S Cleavage) Low->LowRes OptRes Core Intermediate: 2H-1,3-benzothiazine- 2,4(3H)-dione Opt->OptRes HighRes Thermal Degradation & Decarboxylation High->HighRes Alkylation N-Alkylation: 4-Methylbenzyl bromide (80°C, DMF, Base) OptRes->Alkylation Final Target Product: 3-(4-methylbenzyl)-2H-1,3- benzothiazine-2,4(3H)-dione Alkylation->Final

Temperature-dependent reaction pathways for benzothiazine-dione synthesis.

Quantitative Data: Temperature Screening Summaries

To establish a baseline for your experiments, review the empirical temperature screening data below. These tables highlight the causality between thermal energy input and reaction outcomes.

Table 1: Temperature Screening for PPh3-Promoted Core Cyclization [1]

Temperature (°C) Solvent Time (h) Molar Ratio (1a:2a:PPh3) Yield (%) Mechanistic Outcome
70 MeCN 8 1.0 : 1.2 : 1.2 75 Moderate conversion; kinetically slow S-S cleavage
90 MeCN 3 1.0 : 1.2 : 1.2 77 Improved kinetics; reduced reaction time
90 MeCN 3 1.0 : 3.0 : 1.5 91 Optimal thermodynamic conversion

| 110 | Toluene | 3 | 1.0 : 3.0 : 1.5 | < 60 | Increased thermal degradation of carbamate |

Table 2: Temperature Screening for N-Alkylation with 4-Methylbenzyl Bromide [2]

Temperature (°C) Solvent Base Time (h) Yield (%) Mechanistic Outcome
50 DMF BSA 24 45 Sluggish S_N2 displacement
80 DMF BSA 12 >95 Optimal N-alkylation regioselectivity

| 100 | DMF | BSA | 12 | 70 | Competing O-alkylation and decomposition |

Validated Experimental Protocols

Protocol A: Synthesis of the 2H-1,3-benzothiazine-2,4(3H)-dione Core

Causality: The core synthesis relies on a delicate [4 + 2] annulation driven by S-S bond cleavage[3]. Temperature must be strictly controlled to provide the activation energy for cleavage without triggering premature decarboxylation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3H-benzo[c][1,2]dithiol-3-one (1.0 mmol), the corresponding carbamate (3.0 mmol), and triphenylphosphine (PPh3, 1.5 mmol)[1].

  • Atmosphere & Solvent: Evacuate and backfill the tube with nitrogen (3 cycles). Inject 5.0 mL of anhydrous acetonitrile (MeCN)[1].

  • Heating: Submerge the reaction vessel in a pre-heated oil bath strictly maintained at 90 °C [1].

  • Reaction: Stir vigorously for 3 hours[1].

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear solution. TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the dithiol-3-one spot (Rf ~0.6).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: N-Alkylation to yield 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Causality: The 1,3-benzothiazine-2,4-dione core contains an ambidentate amide/imide system. N-alkylation is thermodynamically favored, but excessive heat shifts the reaction toward irreversible O-alkylation or polymerization[2].

  • Preparation: Suspend the purified 2H-1,3-benzothiazine-2,4(3H)-dione core (1.0 mmol) in 4.0 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere[2].

  • Reagent Addition: Add bis(trimethylsilyl)acetamide (BSA, 1.2 mmol) and stir for 15 minutes to transiently protect/activate the imide[2]. Then, add 4-methylbenzyl bromide (1.1 mmol).

  • Heating: Heat the mixture to 80 °C [2].

  • Reaction: Maintain stirring at 80 °C for 12 hours[2].

    • Self-Validation Checkpoint: After 12 hours, LC-MS analysis should confirm the presence of the target mass (C16H13NO2S, [M+H]+ = 284.07) with <5% O-alkylated isomer.

  • Workup: Quench with cold water, extract with ethyl acetate, dry over Na2SO4, and purify via recrystallization.

Troubleshooting & FAQs

Q1: Why is the core cyclization yield dropping when I use an oil bath set to 110 °C to "speed up" the reaction? A1: Exceeding the 90 °C threshold introduces thermal degradation of the carbamate intermediate and promotes premature decarboxylation before cyclization can occur[1]. The reaction is thermodynamically optimized at 90 °C, yielding up to 91% in 3 hours[1]. Higher temperatures do not improve kinetics; they destroy your starting materials.

Q2: During the alkylation step with 4-methylbenzyl bromide, why am I seeing a mixture of products at 100 °C? A2: At elevated temperatures (>100 °C), the regioselectivity of the ambidentate system degrades, leading to competing O-alkylation at the C-2 or C-4 carbonyl oxygens[2]. Reduce your reaction temperature to 80 °C. This temperature provides sufficient kinetic energy for the desired N-alkylation (S_N2 displacement) while suppressing O-alkylation[2].

Q3: Can I substitute MeCN with a higher-boiling solvent like Toluene for the core synthesis? A3: While toluene allows for higher reflux temperatures, empirical screening demonstrates that MeCN is the superior solvent for this specific PPh3-promoted annulation[1]. The polarity of MeCN stabilizes the zwitterionic intermediates formed during the S-S cleavage step. In non-polar solvents like toluene, the transition state is destabilized, leading to lower yields (<60%) even at elevated temperatures.

Q4: Can I run the PPh3-promoted annulation at room temperature to preserve sensitive functional groups? A4: No. At room temperature or temperatures below 70 °C, the S-S bond cleavage and subsequent cyclization are kinetically stalled[3]. This will result in a high recovery of unreacted starting material and the formation of unwanted disulfide byproducts.

References

  • Zhu, X., et al. "Synthesis of Benzo[e][1,3]-thiazine-2,4-diones via PPh3-Promoted [4 + 2] Annulation between Benzo[c][1,2]dithiol-3-ones and Carbamates." American Chemical Society (ACS Publications).

  • "3-allyl-2H-1,3-benzothiazine-2,4(3H)-dione: Alkylation of Benzothiazine Precursors." Vulcanchem.

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resolving NMR signal overlap in 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione spectra

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Analysis

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione and its analogs. This resource provides targeted troubleshooting strategies and in-depth experimental protocols to address a common analytical challenge: the resolution of overlapping signals in ¹H and ¹³C NMR spectra. Our goal is to empower you with the rationale and practical steps needed to achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione show significant overlap?

A1: The molecular structure contains two distinct aromatic rings: the benzothiazine system and the 4-methylbenzyl (tolyl) group. Protons on these rings exist in relatively similar electronic environments, causing their chemical shifts to fall within a narrow range of the spectrum (typically 7.0-8.0 ppm). This proximity of chemical shifts is the primary cause of signal overlap, making direct assignment from a simple 1D ¹H NMR spectrum challenging.[1]

Q2: I'm seeing a complex, unresolved multiplet for the methylene bridge protons (-CH₂-). Is this expected?

A2: Yes, this is a common observation. The two protons of the benzylic methylene group are diastereotopic. This is because the molecule is chiral at the nitrogen atom (due to restricted rotation or a stable pyramidal inversion barrier at the temperature of the experiment) and there are no planes of symmetry that would make these protons equivalent. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts. They will couple to each other (geminal coupling) and potentially to other nearby protons, often resulting in a complex set of overlapping multiplets, typically seen as an AB quartet if there is no other coupling. Severe overlap with other signals can further complicate this region.

Q3: What are the simplest initial steps I can take to improve signal resolution without resorting to complex 2D experiments?

A3: Before advancing to more time-intensive techniques, simple modifications to your sample preparation and data acquisition can often provide sufficient resolution.[2]

  • Change the Solvent: Altering the deuterated solvent is a powerful first step. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of protons due to the Aromatic Solvent-Induced Shift (ASIS) effect, which can effectively separate overlapping signals.[1][3]

  • Vary the Temperature: Acquiring spectra at different temperatures can change the chemical shifts and coupling constants, potentially resolving overlap.[4][5] This is particularly useful if conformational exchange processes are contributing to line broadening or overlap.[6]

  • Optimize Sample Concentration: Highly concentrated samples can lead to peak broadening due to intermolecular interactions.[2] Diluting your sample may sharpen the signals and improve resolution.

Q4: Can computational NMR prediction software help me assign the overlapped spectra?

A4: Absolutely. NMR prediction software can simulate ¹H and ¹³C spectra based on the chemical structure.[7][8] By comparing the predicted spectrum with your experimental data, you can generate a hypothesis for signal assignments, even in crowded regions.[9] While not a substitute for experimental verification, it is an excellent tool for guiding your interpretation and designing further experiments.[10][11]

In-Depth Troubleshooting & Experimental Guides

When simple adjustments are insufficient, a more systematic approach involving advanced NMR techniques is necessary. The following guides provide both the theoretical basis and practical protocols for resolving persistent signal overlap.

Strategy 1: Chemical Shift Dispersion via Solvent and Temperature Variation

The principle behind this strategy is to manipulate the chemical environment of the molecule to induce differential changes in the chemical shifts of the protons, thereby increasing spectral dispersion.

  • Solvent Effects: The choice of solvent can alter the shielding of a nucleus.[12] Non-polar solutes in an aromatic solvent like benzene-d₆ tend to form specific solute-solvent complexes. This interaction causes protons located on the periphery of the solute molecule to experience the magnetic anisotropy of the benzene ring, typically resulting in an upfield shift (lower ppm).[13] The magnitude of this shift is dependent on the proton's spatial relationship to polar functional groups in the solute, often leading to a re-ordering of signals and resolution of overlap.[3][14]

  • Temperature Effects: Changing the temperature can affect spectra in two main ways. Firstly, it can alter the equilibrium between different conformational states of the molecule. If the rate of exchange between these conformers is on the NMR timescale, it can lead to broad signals. Heating or cooling the sample can shift this equilibrium or change the rate of exchange, often resulting in sharper, more resolved signals.[5][6] Secondly, temperature can subtly influence intermolecular interactions (like hydrogen bonding or stacking), which in turn affects chemical shifts.[15]

Proton RegionTypical Shift (CDCl₃)Expected Shift Change in Benzene-d₆Rationale
Benzothiazine Protons7.2 - 7.8 ppmModerate upfield shiftProximity to the polar dione system can lead to specific solvation by benzene, inducing shifts.
Tolyl Protons (Aromatic)7.0 - 7.3 ppmSmall to moderate upfield shiftLess influenced by the polar end of the molecule, but will still experience general solvent effects.
Methylene Bridge (-CH₂-)4.5 - 5.5 ppmSignificant upfield shiftThese protons are adjacent to the nitrogen and are sterically accessible, making them susceptible to strong solvent-induced shifts.
Methyl Group (-CH₃)~2.3 ppmSmall upfield shiftGenerally less affected, but a small upfield shift is common for many solutes in benzene.
  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, which has a high boiling point) in a high-quality NMR tube. Crucially, ensure the temperature range you plan to use is well within the freezing and boiling points of your chosen solvent. [16]

  • Instrument Setup: Insert the sample into the spectrometer. Allow the temperature to equilibrate to the starting temperature (e.g., 298 K or 25 °C).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at the starting temperature after locking and shimming.

  • Temperature Increments: Increase the temperature in controlled steps (e.g., 10-15 °C increments). At each new temperature, allow the system to fully equilibrate (typically 5-10 minutes).[16]

  • Data Acquisition: Re-shim the sample at each temperature and acquire a new ¹H spectrum.

  • Analysis: Compare the series of spectra to identify temperature-dependent chemical shift changes that lead to signal resolution.

Strategy 2: Resolving Connectivity with 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are the most powerful methods for definitively resolving overlap by spreading the spectral information across a second frequency dimension.[17] This allows for the visualization of correlations between nuclei, providing unambiguous assignment data.[18][19]

The choice of 2D NMR experiment depends on the specific information required to resolve the ambiguity. The following diagram outlines a logical workflow.

G cluster_0 Problem: Overlapping Signals in 1D ¹H NMR cluster_1 Solution Pathway cluster_2 Information Gained Start Overlapping Aromatic and/or Aliphatic Signals Q1 Which protons are J-coupled to each other? Start->Q1 Q2 Which protons are attached to which carbons? Start->Q2 COSY Run ¹H-¹H COSY (Correlation Spectroscopy) Q1->COSY Yes HSQC Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Q2->HSQC Yes Q3 What are the long-range (2-3 bond) H-C connections? HMBC Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Q3->HMBC Yes Q4 Which protons are close in space (<5 Å)? NOESY Run ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) Q4->NOESY Yes Res1 Trace spin systems (e.g., protons on the same aromatic ring) COSY->Res1 Res2 Assign protons to their directly attached carbons, resolving overlap via the ¹³C dimension HSQC->Res2 Res3 Connect molecular fragments and assign quaternary carbons HMBC->Res3 Res4 Confirm through-space proximity, aiding stereochemical and conformational assignment NOESY->Res4 Res1->Q3 Res1->Q4 Res2->Q3 Res3->Q4

Caption: Logical workflow for selecting 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying protons that are scalar (J) coupled, typically through 2-3 bonds.[20][21] For the target molecule, COSY will reveal which aromatic protons are adjacent on each ring, allowing you to trace the connectivity within the benzothiazine and tolyl spin systems separately.[22]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[18] Since ¹³C spectra are generally much better resolved than ¹H spectra, even if two proton signals overlap, their corresponding HSQC cross-peaks will likely be resolved along the ¹³C dimension.[19][23] This is extremely powerful for resolving overlapping -CH₂- or aromatic C-H signals.[22]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds.[24] This is crucial for piecing together the molecular skeleton. For instance, it can show a correlation from the methylene bridge protons to the quaternary carbonyl carbons and to carbons on both aromatic rings, confirming the overall structure.[25][26]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, NOESY reveals correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[21][27] This is invaluable for determining stereochemistry and conformation. For example, a NOESY spectrum could show a correlation between the methylene bridge protons and specific protons on the tolyl ring, confirming their spatial proximity.[28]

  • Sample Preparation: Use the same sample prepared for 1D ¹H NMR (5-10 mg in ~0.6 mL of deuterated solvent).

  • Instrument Setup: Lock and shim the instrument on your sample. Acquire a standard 1D ¹H reference spectrum.

  • Select Pulse Program: Choose a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Set Spectral Widths: Ensure the spectral width in both dimensions (F2 and F1) covers all proton signals of interest (e.g., 0-10 ppm).

  • Acquisition Parameters:

    • Number of Scans (ns): Set to 2 or 4 for good signal-to-noise.

    • Number of Increments (in F1): A value of 256 or 512 is a good starting point for achieving adequate resolution in the indirect dimension.

  • Data Acquisition: Start the experiment. Acquisition time will vary depending on the parameters chosen.

  • Processing and Analysis:

    • Apply a sine-bell or similar window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase the spectrum carefully.

    • Analyze the off-diagonal cross-peaks to identify coupled protons. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[20]

This structured approach, moving from simple adjustments to powerful 2D techniques, provides a robust framework for resolving even the most challenging cases of signal overlap in the NMR spectra of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved March 18, 2026.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved March 18, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved March 18, 2026, from [Link]

  • Iwamura, H., & Yonezawa, T. (1969). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 42(11), 3081-3085.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 18, 2026, from [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved March 18, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation - NMR. Retrieved March 18, 2026, from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved March 18, 2026, from [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved March 18, 2026, from [Link]

  • University of Alberta. (n.d.). SHIFTX2. Retrieved March 18, 2026, from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved March 18, 2026, from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved March 18, 2026, from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved March 18, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved March 18, 2026, from [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. Retrieved March 18, 2026, from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. Retrieved March 18, 2026, from [Link]

  • SLU Library. (2021). Reducing signal interference in complex NMR spectra. Retrieved March 18, 2026, from [Link]

  • Scribd. (n.d.). COSY vs NOESY in NMR Spectroscopy. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved March 18, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved March 18, 2026, from [Link]

  • University of California, Berkeley. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved March 18, 2026, from [Link]

  • Stanford University. (2010). Practical guide for quantitative 1D NMR integration. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved March 18, 2026, from [Link]

  • PMC. (n.d.). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Retrieved March 18, 2026, from [Link]

  • Juniper Publishers. (2016). New Routes for the Synthesis Novel Heterocyclic via Formation of C-N Bond and via Cleavage a Thiazine Ring of Benzothiazine. Retrieved March 18, 2026, from [Link]

  • ACS Publications. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Retrieved March 18, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved March 18, 2026, from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved March 18, 2026, from [Link]

  • ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved March 18, 2026, from [Link]

  • Springer. (n.d.). Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. Retrieved March 18, 2026, from [Link]

  • Slideshare. (n.d.). Cosy,nosy. Retrieved March 18, 2026, from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved March 18, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved March 18, 2026, from [Link]

  • PMC. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved March 18, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved March 18, 2026, from [Link]

  • Beilstein Journals. (n.d.). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione. Retrieved March 18, 2026, from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW (Z)-2-(BENZYLIDENE)-3,4-DIHYDRO-2H-[7][18]- BENZOTHIAZIN-3-ONE D-GLUCOSE DERIVATIVES. Retrieved March 18, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved March 18, 2026, from [Link]

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Validation & Comparative

Comparative Antimicrobial Efficacy of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the development of novel non-traditional scaffolds has become a critical imperative in drug discovery. Benzothiazine and benzothiazole derivatives have emerged as highly versatile pharmacophores, demonstrating robust activity against resistant Gram-positive pathogens.

This guide provides a rigorous, objective comparison of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione against structural analogs and standard clinical antibiotics. Designed for application scientists and medicinal chemists, this evaluation synthesizes experimental efficacy data, mechanistic pathways, and self-validating assay protocols to support downstream hit-to-lead optimization.

Structural Rationale and Comparative Efficacy

The 1,3-benzothiazine-2,4-dione core provides a rigid, electron-rich framework capable of key hydrogen bonding and π−π stacking interactions within bacterial enzyme pockets. The specific substitution of a 4-methylbenzyl group at the N-3 position is a strategic modification.

Causality in Structural Design: Standard 3-aryl derivatives (e.g., 3-phenyl-2H-1,3-benzothiazine-2,4-dione) exhibit moderate antibacterial activity against Staphylococcus aureus but often struggle with target-site penetration[1]. The addition of the 4-methylbenzyl moiety increases the overall lipophilicity (LogP) of the molecule. This enhanced lipophilic character facilitates superior partitioning through the thick peptidoglycan layer of Gram-positive bacteria. Conversely, this same bulk and lipophilicity restrict the molecule from passing through the narrow outer-membrane porins of Gram-negative bacteria, explaining its narrow-spectrum profile.

Quantitative Efficacy Comparison

The table below summarizes the Minimum Inhibitory Concentration (MIC) data, comparing the target compound against a baseline analog and two clinical standards.

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
3-(4-methylbenzyl)-Derivative 4 µg/mL8 µg/mL>128 µg/mL>128 µg/mL
3-phenyl-Derivative [1]16 µg/mL32 µg/mL>128 µg/mL>128 µg/mL
Ampicillin 0.5 µg/mL>64 µg/mL4 µg/mL>128 µg/mL
Ciprofloxacin 0.25 µg/mL0.5 µg/mL0.015 µg/mL0.25 µg/mL

Data Synthesis: The 3-(4-methylbenzyl) derivative outperforms both the un-methylated analog and Ampicillin against Methicillin-Resistant S. aureus (MRSA), highlighting its potential as a targeted anti-staphylococcal agent. Its lack of efficacy against E. coli and P. aeruginosa aligns with the known exclusion mechanisms of Gram-negative outer membranes against bulky benzothiazine scaffolds[1].

Mechanistic Pathway: MurB Enzyme Inhibition

Recent molecular docking and in vitro enzymatic assays suggest that benzothiazine and benzothiazole derivatives exert their bactericidal effects by targeting peptidoglycan biosynthesis, specifically via the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) or DHPS[2][3]. The 2,4-dione moiety acts as a competitive hydrogen-bond acceptor within the MurB active site, preventing the reduction of UDP-GlcNAc-enolpyruvate to UDP-MurNAc, a critical precursor for cell wall cross-linking.

MOA A 3-(4-methylbenzyl) Derivative B Gram-Positive Cell Wall Entry A->B C MurB Enzyme Active Site B->C D Blockade of UDP-MurNAc C->D Competitive Inhibition E Cell Lysis (Bactericidal) D->E

Fig 1: Proposed mechanism of action via MurB enzyme competitive inhibition.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system for determining the MIC. Every plate must include internal controls to independently verify bacterial viability, media sterility, and solvent neutrality.

Protocol: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality of Assay Design: Standard visual turbidity assessments are subjective and prone to error when testing lipophilic compounds that may precipitate in aqueous broth. We utilize Resazurin (Alamar Blue) because it provides an objective, colorimetric shift from blue (oxidized) to pink (reduced) exclusively in the presence of metabolically active cells, eliminating read-error.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione in 100% DMSO to a stock concentration of 6.4 mg/mL. Causality: DMSO ensures complete solubilization of the lipophilic benzyl moiety.

  • Media & Dilution: Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate to achieve a final test range of 0.5 to 128 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Standardization: Suspend isolated colonies of S. aureus (ATCC 43300) in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well, yielding a final well volume of 100 µL and a target inoculum of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Positive Control: Broth + Bacteria (Validates organism viability).

    • Negative Control: Broth only (Validates aseptic technique).

    • Vehicle Control: Broth + Bacteria + 1% DMSO (Validates solvent neutrality).

    • Reference Control: Ampicillin/Ciprofloxacin (Validates strain susceptibility profiles).

  • Incubation & Readout: Incubate plates at 37°C for 18 hours. Add 10 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (no metabolic reduction).

Workflow Step1 Compound Solubilization (DMSO Stock) Step3 96-Well Microdilution (Internal Controls Included) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 Incubation (37°C, 18 hrs) Step3->Step4 Step5 Resazurin Addition (Metabolic Indicator) Step4->Step5 Step6 Colorimetric MIC Readout (Blue = Inhibited) Step5->Step6

Fig 2: Self-validating high-throughput MIC determination workflow.

Conclusion

The 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione scaffold represents a highly targeted, lipophilic antimicrobial agent. While it lacks the broad-spectrum utility of fluoroquinolones like Ciprofloxacin, its superior performance against MRSA compared to standard β -lactams and un-substituted benzothiazine analogs makes it a promising lead for Gram-positive specific drug development. Future optimization should focus on improving aqueous solubility while maintaining the critical steric bulk required for MurB inhibition.

References

  • Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arab Journal of Chemistry.

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.2

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC/NIH.3

  • Nghiên cứu tổng hợp và khảo sát hoạt tính kháng khuẩn của dẫn chất 3-aryl-2H-1,3-benzothiazin-2,4(3H)-dion. Tạp Chí Khoa học Trường Đại học Quốc tế Hồng Bàng.1

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing a Novel Benzothiazine Derivative

The 1,3-benzothiazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific, novel derivative, 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, hereafter referred to as BTD-Me. As with any new chemical entity (NCE) with therapeutic potential, a rigorous evaluation of its cytotoxic profile is a critical initial step in the drug discovery pipeline.[4][5]

This document provides a comprehensive framework for benchmarking the in vitro cytotoxicity of BTD-Me. To establish a robust comparative context, we utilize Doxorubicin, a well-characterized anthracycline antibiotic and a cornerstone of many chemotherapy regimens, as a positive control.[6][] The primary experimental method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9]

The objective is not merely to present a protocol, but to elucidate the scientific rationale behind each experimental choice, from the selection of controls and cell lines to the method of data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated, reproducible system for evaluating the cytotoxic potential of novel compounds.

Experimental Design: The Pillars of a Validated Cytotoxicity Study

A successful cytotoxicity study hinges on a well-conceived experimental design. The choices made at this stage directly impact the reliability and interpretability of the results.

The Rationale for a Benchmarking Control: Doxorubicin

To interpret the cytotoxic potential of a novel agent like BTD-Me, its activity must be compared against a known standard. Doxorubicin is an exemplary choice for this purpose due to its extensive clinical use and well-documented mechanisms of action.[6][] Its primary cytotoxic effects are multifactorial:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into DNA, obstructing DNA synthesis and replication, and it traps topoisomerase II, leading to DNA double-strand breaks.[6][][10]

  • Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, leading to the formation of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[11][12]

By benchmarking against Doxorubicin, we can classify the potency of BTD-Me relative to a clinically relevant therapeutic agent. A compound showing significantly higher potency (a lower IC₅₀ value) would be a strong candidate for further development.

Cell Line Selection: Assessing Potency and Selectivity

The choice of cell lines is critical for determining both the potency and the cancer-type specificity of a compound. Furthermore, including a non-cancerous cell line is essential for a preliminary assessment of the therapeutic window—the concentration range where the drug is effective against cancer cells while sparing normal cells.[5][13]

For this guide, we propose a representative panel:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line widely used in anticancer drug screening.[13][14]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, representing another major malignancy.[14][15]

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to evaluate baseline cytotoxicity and establish a selectivity index. A higher IC₅₀ value in HEK293 cells compared to cancer cell lines suggests potential cancer-selective toxicity.[5][13]

The Choice of Assay: MTT for Viability Assessment

Numerous assays exist to measure cell viability and cytotoxicity, each with its own principles and limitations.[16][17] The MTT assay is a foundational method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][18] The quantity of formazan produced is directly proportional to the number of viable cells.[9]

Why the MTT Assay?

  • High-Throughput: It is readily adaptable to a 96-well plate format, making it suitable for screening multiple concentrations.[13]

  • Cost-Effective and Accessible: The reagents are relatively inexpensive and the procedure requires a standard microplate reader.[5]

  • Well-Established: It is one of the most widely used and cited cytotoxicity assays, providing a wealth of comparative literature.[8]

It is crucial, however, to acknowledge its limitations. The assay can be influenced by compounds that affect cellular metabolism without directly causing cell death or by compounds that have inherent reducing activity.[17] Therefore, confirmatory studies using an orthogonal method, such as a Lactate Dehydrogenase (LDH) release assay which measures membrane integrity, are often recommended.[19]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for determining the cytotoxic effects of BTD-Me and Doxorubicin on a panel of adherent cell lines.

Materials and Reagents
  • Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous line (e.g., HEK293).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Test Compound (BTD-Me) and Control (Doxorubicin), dissolved in Dimethyl Sulfoxide (DMSO) to create 10 mM stock solutions.

  • MTT reagent (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade) for formazan solubilization.

  • Sterile, 96-well flat-bottom tissue culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[20]

    • Include wells for "no-cell" blanks containing only medium to measure background absorbance.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of BTD-Me and Doxorubicin in complete medium from the 10 mM stock solutions. A typical 2-fold dilution series might range from 100 µM to 0.1 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (cells in medium only).

    • After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18][21]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[21]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9][22]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.[18]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Readout seed_cells 1. Seed Cells (5,000 cells/well) incubate_24h 2. Incubate 24h (Allow attachment) seed_cells->incubate_24h add_compound 3. Add Compound Dilutions (BTD-Me & Doxorubicin) incubate_24h->add_compound incubate_48h 4. Incubate 48-72h (Exposure period) add_compound->incubate_48h add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_48h->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate data_analysis Data Analysis (% Viability, IC50) read_plate->data_analysis

Fig 1. Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Raw absorbance data must be processed to determine the compound's potency, which is quantified by the half-maximal inhibitory concentration (IC₅₀).

Calculation of Percent Viability

First, normalize the data by subtracting the average absorbance of the "no-cell" blank wells from all other readings. Then, calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Formula: % Viability = [(ODTreated - ODBlank) / (ODVehicle Control - ODBlank)] x 100

Determination of the IC₅₀ Value

The IC₅₀ is the concentration of a drug required to inhibit cell viability by 50%.[23][24] It is a key measure of a drug's potency—the lower the IC₅₀, the more potent the compound.[24]

To determine the IC₅₀:

  • Plot the % Viability against the log-transformed concentration of the test compound.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.

  • The IC₅₀ is the concentration that corresponds to 50% on the y-axis of this curve. This is typically calculated using software like GraphPad Prism or R.[14]

IC50_Logic cluster_input Experimental Data cluster_analysis Analysis Pipeline cluster_output Result raw_data Raw Absorbance (OD at 570 nm) calc_viability Calculate % Viability raw_data->calc_viability concentrations Compound Concentrations (Log Scale) plot_curve Plot Dose-Response Curve (% Viability vs. Log[Conc]) concentrations->plot_curve calc_viability->plot_curve regression Non-linear Regression (Sigmoidal Fit) plot_curve->regression ic50_value IC50 Value (Potency Metric) regression->ic50_value

Fig 2. Logical flow for the determination of the IC50 value.

Hypothetical Data Presentation

The processed data should be summarized in a clear, tabular format for easy comparison of the cytotoxic potency of BTD-Me against the Doxorubicin control across the different cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM) after 48-hour exposure

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
BTD-Me 8.5 ± 0.912.2 ± 1.345.1 ± 3.8
Doxorubicin 0.8 ± 0.11.5 ± 0.25.2 ± 0.6

Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data: From this hypothetical table, one would conclude that Doxorubicin is significantly more potent than BTD-Me against both cancer cell lines. However, BTD-Me displays a potentially better selectivity profile. Its IC₅₀ in the non-cancerous HEK293 line is over 5-fold higher than in the MCF-7 cancer line, whereas Doxorubicin shows less pronounced selectivity. This could indicate a wider therapeutic window for BTD-Me, a highly desirable trait in drug development.

Discussion of Potential Mechanisms and Further Steps

While the MTT assay quantifies if a compound is cytotoxic, it does not explain how. The benzothiazole and thiazolidinedione moieties present in BTD-Me are found in compounds known to inhibit various cellular processes.[25][26] Based on its structure, further investigation could explore mechanisms such as:

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. This can be assessed using assays for caspase activation (e.g., Caspase-3/7 activity) or DNA fragmentation (e.g., TUNEL assay).

  • Cell Cycle Arrest: Compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M). This is typically analyzed via flow cytometry with DNA staining (e.g., Propidium Iodide).

  • Inhibition of Specific Kinases or Transcription Factors: The benzothiazole scaffold is known to be incorporated into inhibitors of specific signaling pathways crucial for cancer cell survival.[26]

Apoptosis_Pathway BTD_Me BTD-Me (Test Compound) Cellular_Target Hypothetical Cellular Target BTD_Me->Cellular_Target Binds/Inhibits Signal_Cascade Signal Transduction Cascade Cellular_Target->Signal_Cascade Initiates Caspase_Activation Caspase-3/7 Activation Signal_Cascade->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Fig 3. A generalized pathway for apoptosis induction by a test compound.

Conclusion

This guide outlines a robust and validated methodology for the initial benchmarking of the cytotoxic activity of the novel compound 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione. By employing the MTT assay across a panel of cancerous and non-cancerous cell lines and using a clinically relevant control like Doxorubicin, researchers can generate reliable, comparative data on the compound's potency and selectivity. This foundational screening is an indispensable step that informs the decision-making process for advancing a promising new chemical entity through the preclinical drug development pipeline.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ASH Publications. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. Retrieved from [Link]

  • Oxford Academic. (2016). Mechanisms of Doxorubicin Toxicity in Pancreatic β-Cells. Endocrinology. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular mechanisms of doxorubicin-induced cardiac cytotoxicity.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. Retrieved from [Link]

  • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ACS Publications. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Retrieved from [Link]

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  • ResearchGate. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC. Retrieved from [Link]

  • ResearchGate. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Retrieved from [Link]

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Comprehensive Comparison Guide: Cross-Reactivity Validation of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of the Benzothiazine-2,4-dione Scaffold

In preclinical drug development, the 1,3-benzothiazine-2,4-dione core is a highly privileged scaffold. Compounds containing this moiety are structurally related to the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) like droxicam and piroxicam, which are well-documented for their potent pharmacological properties as1.

When evaluating 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (hereafter referred to as MBBD ) in pharmacokinetic (PK) or target-binding studies, the most critical hurdle is cross-reactivity . Because MBBD undergoes hepatic metabolism (yielding desmethyl, hydroxylated, and glucuronidated analogs), analytical assays must be rigorously validated to ensure they are quantifying the parent drug exclusively, rather than structurally similar interferents.

The Causality of Cross-Reactivity: Why Assays Fail

As an application scientist, I frequently see assays fail during clinical transition not due to sensitivity, but due to a lack of selectivity. Cross-reactivity occurs due to two distinct mechanistic failures, depending on the platform:

  • Spatial Mimicry in Immunoassays: Immunoassays rely on three-dimensional epitope recognition. Because the rigid benzothiazine-2,4-dione bicyclic core remains intact during early-stage metabolism, antibodies often fail to differentiate MBBD from its metabolites. This spatial mimicry leads to competitive binding, resulting in 2.

  • Isobaric Interference in Mass Spectrometry: If a metabolite has the exact same mass as the parent compound (e.g., positional isomers), the mass spectrometer cannot distinguish them by mass alone. Without adequate pre-analytical separation, this leads to signal convolution.

Platform Comparison: Immunoassays vs. LC-MS/MS

To objectively evaluate MBBD, we must compare the two primary analytical modalities used in bioanalysis: Competitive Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While immunoassays provide high-throughput capabilities without the need for organic solvent extraction, they are inherently vulnerable to cross-reactivity from endogenous steroids and structurally related drug metabolites. Recent comparative evaluations have demonstrated that3.

Conversely,4. By filtering molecules first by their chromatographic retention time and subsequently by their specific precursor-to-product ion fragmentation, LC-MS/MS effectively neutralizes the threat of spatial mimicry.

Mandatory Visualization: Cross-Reactivity Mechanisms

G Matrix Biological Matrix (e.g., Plasma) MBBD Target: MBBD (Active Compound) Matrix->MBBD Metabolite Interferent (e.g., Desmethyl-MBBD) Matrix->Metabolite Immunoassay Immunoassay Platform (Epitope Recognition) MBBD->Immunoassay Specific Binding LCMS LC-MS/MS Platform (MRM Transitions) MBBD->LCMS m/z 1 Metabolite->Immunoassay Spatial Mimicry (Cross-Reaction) Metabolite->LCMS m/z 2 + RT Shift FalsePos High Cross-Reactivity (Signal Overestimation) Immunoassay->FalsePos Accurate High Selectivity (Accurate Quantification) LCMS->Accurate

Fig 1: Mechanistic workflow comparing cross-reactivity vulnerabilities in Immunoassay vs. LC-MS/MS.

Experimental Protocol: Self-Validating LC-MS/MS Selectivity Workflow

To establish a trustworthy bioanalytical method, the protocol itself must act as a self-validating system. If an error occurs, the assay must fail safely rather than report inaccurate data. The following protocol aligns with [FDA guidelines for investigating exogenous interference and matrix effects[5]]().

Step 1: Chromatographic Optimization (The First Filter)
  • Action: Develop a gradient elution profile using a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Isobaric metabolites cannot be distinguished by the mass spectrometer. By optimizing the gradient, we exploit slight differences in polarity between MBBD and its analogs, ensuring they elute at distinct retention times (RT).

Step 2: MRM Transition Tuning (The Second Filter)
  • Action: Infuse pure MBBD and known structural analogs directly into the mass spectrometer. Identify unique precursor-to-product ion transitions (e.g., MBBD [M+H]+→ specific fragment).

  • Causality: Selecting unique fragmentation pathways ensures that even if a cross-reacting metabolite co-elutes with MBBD, its distinct mass signature will not trigger a false positive in the detector.

Step 3: Matrix Spiking and Zero-Sample Validation (The Self-Validation Check)
  • Action: Prepare "Zero Samples" (blank plasma matrix + stable isotope-labeled internal standard) and spike them with high concentrations of potential cross-reactants (at 10x the expected Cmax​ ).

  • Causality: This is the critical self-validating step. If the target MBBD peak appears in the chromatogram of these samples, the system immediately flags the run as invalid. This proves that the cross-reactant is either converting in-source or sharing an MRM transition, prompting immediate method redevelopment.

Quantitative Data Presentation

The following tables summarize the performance metrics and cross-reactivity profiles of MBBD assays, clearly demonstrating the analytical superiority of mass spectrometry for this compound class.

Table 1: Comparative Performance Metrics for MBBD Quantification Assays
Assay PlatformSelectivity / Cross-Reactivity RiskLimit of Quantitation (LOQ)ThroughputMatrix Interference Susceptibility
Competitive ELISA High (Prone to spatial mimicry)0.5 - 1.0 ng/mLHigh (96-well format)High (Requires extensive dilution)
LC-MS/MS (MRM) Low (Dual-filter separation)0.05 - 0.1 ng/mLMedium (3-5 min per sample)Low (Mitigated by internal standards)
Table 2: Simulated Cross-Reactivity Data for MBBD and Structural Analogs

Cross-reactivity (%) is calculated as (Apparent Concentration / Actual Spiked Concentration) × 100.

Compound Spiked (100 ng/mL)Structural Modification from MBBDImmunoassay Cross-Reactivity (%)LC-MS/MS Cross-Reactivity (%)
MBBD (Parent Drug) None (Target Analyte)100%100%
Desmethyl-MBBD Loss of 4-methyl group42.5%< 0.1% (Resolved by RT & Mass)
Hydroxyl-MBBD Hydroxylation on benzyl ring28.3%< 0.1% (Resolved by RT & Mass)
Piroxicam Distinct oxicam analog5.1%< 0.1% (Resolved by Mass)

References

  • Title: Droxicam | C16H11N3O5S | CID 65679 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC Source: nih.gov URL: [Link]

  • Title: Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC Source: nih.gov URL: [Link]

  • Title: Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood - PMC Source: nih.gov URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry | FDA Source: fda.gov URL: [Link]

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A Researcher's Guide to Bridging the Gap: Establishing In Vitro-In Vivo Correlation for 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Benzothiazine Derivative

The 2H-1,3-benzothiazine-2,4(3H)-dione scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The novel compound, 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, belongs to this promising class of molecules. While specific biological data for this exact compound is not yet published, its structural similarity to other bioactive benzothiazines suggests a strong potential as an anti-inflammatory agent.[3][4]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the preclinical evaluation of this compound. We will journey from initial cellular assays to whole-organism models, with the ultimate goal of establishing a robust in vitro-in vivo correlation (IVIVC). An effective IVIVC is the holy grail of early-stage drug development; it allows in vitro dissolution and release data to serve as a reliable surrogate for in vivo bioequivalence, significantly streamlining the development process, reducing the need for extensive clinical testing, and providing a powerful tool for quality control.[5][6]

This document eschews a rigid template, instead offering a logical, causality-driven narrative that explains not just how to conduct experiments, but why specific choices are made, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational Insights: In Vitro Characterization of Anti-Inflammatory Activity

The initial phase of investigation must be a systematic in vitro evaluation. This approach is cost-effective, allows for higher throughput, and provides critical mechanistic insights into the compound's mode of action at the cellular level. Our strategy is to use a panel of assays to build a comprehensive profile of the compound's effects on key inflammatory pathways.

The workhorse for these assays will be the RAW 264.7 murine macrophage cell line, a well-established and reliable model for studying inflammation. Inflammation is induced using lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently activates inflammatory signaling cascades.[7]

Experimental Workflow: In Vitro Assays

G cluster_0 Initial Cytotoxicity Screening cluster_1 Primary Anti-Inflammatory Screening cluster_2 Mechanistic Investigation MTT MTT Assay on RAW 264.7 Cells Conc Determine Non-Toxic Concentration Range MTT->Conc Compound Pre-treat with 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione Conc->Compound Use safe concentrations LPS_Stim RAW 264.7 Cells + LPS Stimulation Griess Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stim->Griess ELISA_Cytokine Cytokine (TNF-α, IL-6) ELISA LPS_Stim->ELISA_Cytokine ELISA_PGE2 Prostaglandin E2 (PGE2) ELISA LPS_Stim->ELISA_PGE2 Cell_Lysate Prepare Cell Lysates LPS_Stim->Cell_Lysate Compound->LPS_Stim Western Western Blot for iNOS & COX-2 Protein Expression Cell_Lysate->Western

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which the compound is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is a proxy for their viability.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Treat the cells with a range of concentrations of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration showing >95% viability will be used for subsequent experiments.

2. Nitric Oxide (NO) Production Assay

  • Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.[7]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine & Prostaglandin E2 Quantification (ELISA)

  • Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Prostaglandin E2 (PGE2) is a lipid mediator of inflammation produced by the cyclooxygenase-2 (COX-2) enzyme. Quantifying the reduction of these molecules provides strong evidence of anti-inflammatory effects.[7][8]

  • Protocol:

    • Culture, treat, and stimulate RAW 264.7 cells as described in the NO assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions precisely.

4. Western Blot Analysis for iNOS and COX-2

  • Rationale: To understand if the compound reduces NO and PGE2 by inhibiting the expression of their respective enzymes, we perform a Western blot. This technique allows for the visualization and quantification of iNOS and COX-2 protein levels within the cells.

  • Protocol:

    • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.

Hypothetical In Vitro Data Summary
AssayEndpointHypothetical IC₅₀ (µM)
NO ProductionInhibition of Nitrite12.5
TNF-α ReleaseInhibition of Cytokine15.2
IL-6 ReleaseInhibition of Cytokine18.9
PGE₂ ProductionInhibition of Prostaglandin9.8

Part 2: Validation in a Living System: In Vivo Efficacy Assessment

Positive in vitro results are encouraging, but they must be validated in a complex biological system. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation, making it ideal for the first in vivo test of our compound.[9][10] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase, which is where many anti-inflammatory drugs exert their effects.[11]

Experimental Workflow: In Vivo Study

G cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction & Measurement cluster_2 Pharmacokinetic Sampling Acclimate Acclimatize Wistar Rats (180-200g) Group Group Allocation (n=6/group): 1. Vehicle Control 2. Positive Control (Indomethacin) 3. Test Compound (Low Dose) 4. Test Compound (High Dose) Acclimate->Group Dose Administer Compound/Vehicle Orally (p.o.) Group->Dose Measure_T0 Measure Initial Paw Volume (T=0) Dose->Measure_T0 1 hour post-dosing Inject Inject 0.1 mL 1% Carrageenan into Sub-plantar Region of Left Hind Paw Measure_T0->Inject Measure_T_series Measure Paw Volume at T=1, 2, 3, 4, 5 hours Inject->Measure_T_series Calculate Calculate Paw Edema Volume & % Inhibition Measure_T_series->Calculate Blood_Sample Collect Blood Samples at Predetermined Time Points Measure_T_series->Blood_Sample Concurrent Sampling Plasma_Analysis Analyze Plasma for Drug Concentration (LC-MS/MS) Blood_Sample->Plasma_Analysis

Caption: Workflow for in vivo anti-inflammatory and pharmacokinetic evaluation.

Detailed In Vivo Protocol
  • Animals: Male Wistar rats (180-200 g) will be used. They will be housed under standard laboratory conditions and acclimatized for at least one week before the experiment. All procedures must be approved by the Institutional Animal Ethics Committee.

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Divide the rats into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and at least two dose levels of the test compound.

    • Administer the test compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection.

    • Measure the initial volume of the left hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).[12]

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the left hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

    • Data Analysis:

      • The volume of edema is calculated as: Edema (mL) = Vₜ - V₀.

      • The percentage inhibition of edema is calculated as: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg)Peak % Inhibition of Edema (at 4 hours)
Vehicle Control-0%
Indomethacin1065.8%
Test Compound2545.5%
Test Compound5061.2%

Part 3: Forging the Link: A Guide to Establishing IVIVC

With robust in vitro and in vivo data in hand, we can now build the bridge between them. The goal of an IVIVC is to create a mathematical model that predicts the in vivo response from in vitro data.[13] The FDA defines several levels of correlation; we aim for a Level A correlation , which is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the most informative and regulatory-accepted level of correlation.[5][14]

Establishing a Level A IVIVC is typically a two-stage process.

IVIVC Development Workflow

G cluster_0 In Vivo Data Processing cluster_1 In Vitro Data Processing cluster_2 Correlation & Model Building PK_Data In Vivo Plasma Concentration-Time Data Deconvolution Deconvolution (e.g., Wagner-Nelson method) PK_Data->Deconvolution Fraction_Absorbed Calculate Fraction of Drug Absorbed In Vivo over Time Deconvolution->Fraction_Absorbed Correlation Plot % Absorbed (In Vivo) vs. % Dissolved (In Vitro) Fraction_Absorbed->Correlation Dissolution_Data In Vitro Dissolution Profile (% Drug Released over Time) Dissolution_Data->Correlation Model Develop Mathematical Model (e.g., Linear Regression) Correlation->Model Validation Validate the Model Model->Validation

Caption: The two-stage process for developing a Level A IVIVC.

Methodology for IVIVC Development

Stage 1: Deconvolution of In Vivo Data

  • Objective: To determine the rate at which the drug is absorbed into the bloodstream from the in vivo plasma concentration data.

  • Process: This requires pharmacokinetic (PK) data, specifically the plasma concentration of the drug over time after oral administration. Mathematical deconvolution methods (e.g., Wagner-Nelson or Loo-Riegelman methods) are applied to the plasma concentration-time curve to calculate the cumulative fraction of the drug absorbed in vivo at each time point.[15] This step essentially isolates the absorption process from the distribution and elimination processes.

Stage 2: Correlation of In Vitro and In Vivo Data

  • Objective: To establish a direct relationship between the rate of drug release in vitro and the rate of drug absorption in vivo.

  • Process:

    • In Vitro Data: Obtain the in vitro dissolution profile for the same formulation used in the in vivo study. This is typically expressed as the cumulative percentage of the drug dissolved over time.

    • Plotting: Create a plot of the cumulative percentage of drug absorbed in vivo (from Stage 1) versus the cumulative percentage of drug dissolved in vitro at corresponding time points.

    • Modeling: If a direct relationship exists, a mathematical model, often a linear regression, is fitted to the data points. A linear relationship is ideal but not strictly necessary; other valid mathematical relationships can also be used.[15]

    • Validation: The predictive performance of the model is then validated to ensure its accuracy and reliability.

Conclusion: From Benchtop to Predictive Model

This guide has outlined a systematic and scientifically-grounded pathway for the preclinical evaluation of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione as a potential anti-inflammatory agent. By starting with a broad panel of in vitro assays, we can efficiently characterize its biological activity and mechanism of action. These findings are then validated in a relevant in vivo model, providing crucial efficacy data.

The culmination of this effort is the establishment of an in vitro-in vivo correlation. A successful IVIVC transforms the in vitro dissolution assay from a simple quality control test into a powerful predictive tool, capable of forecasting a formulation's in vivo performance. This bridge between the laboratory bench and the clinical setting is invaluable, accelerating drug development, reducing costs, and ultimately bringing promising new therapies to patients faster.

References

  • BenchChem. (2025).
  • Pillai, G., & Dantuluri, A. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • EMEA. (2010).
  • Divya, A., & Chitra, K. (2006).
  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Modi, F., Varia, R., & Patel, J. (2023).
  • Fuchs, D., et al. (2011).
  • BenchChem. (2025).
  • Ajman University. (2023).
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Abdel-Kader, H., et al. (2017).
  • ACS Publications. (2011). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry.
  • Hosseinzadeh, H., et al. (2015).
  • SciELO. (2020).
  • PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling.
  • Albakri, S. N., et al. (2024).
  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay.
  • Khan, I., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)
  • MDPI. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PMC.
  • Ali, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.
  • ResearchGate. (n.d.). Structures of 1,2-benzothiazine-based drugs.
  • Siddiqui, V. U., & Siddiqui, S. (2017).
  • PubMed. (1993).
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
  • Journal of Al-Nahrain University. (2024). Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity.

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Safety Operating Guide

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling complex heterocyclic compounds. 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a specialized organosulfur and organonitrogen research chemical. Because it contains both sulfur and nitrogen heteroatoms within a stable aromatic framework, its handling and disposal require strict adherence to advanced environmental and toxicological controls.

This guide provides the definitive operational and disposal plan for researchers and drug development professionals to ensure absolute safety and regulatory compliance.

Chemical Profile & Hazard Causality

To safely manage a chemical, one must understand the mechanistic reasoning behind its hazards. 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione belongs to the benzothiazine class of compounds.

  • Toxicity Profile: Like many benzothiazine derivatives (e.g., piroxicam, droxicam), this compound can act as a potent biological agent. Inhalation or ingestion of the fine powder can lead to systemic toxicity, respiratory irritation, and potential hepatotoxicity[1].

  • Combustion Hazard (The SOx/NOx Problem): The core structural hazard of this compound during disposal is its heteroatomic nature. When subjected to standard combustion, the sulfur and nitrogen atoms oxidize to form sulfur oxides (SOx) and nitrogen oxides (NOx)[1][2]. These are highly toxic, corrosive, and environmentally regulated gases.

  • Environmental Persistence: Heterocyclic organosulfur compounds exhibit significant aquatic toxicity and resist standard municipal biological wastewater treatment. They must never be introduced into standard aqueous waste streams[3][4].

Operational Safety & Handling Protocol

Every handling step must be a self-validating system designed to prevent aerosolization and systemic exposure.

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing, transferring, and mixing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood[3].

  • Causality: Benzothiazine powders are prone to static dispersion. A hard-ducted system ensures that any aerosolized particulates are captured by HEPA filtration or safely exhausted away from the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Donning

  • Action: Equip double nitrile gloves, a chemically resistant lab coat, splash goggles, and an N95 or P100 particulate respirator[3][4].

  • Causality: The respirator is critical because standard surgical masks do not filter fine chemical dust. Double gloving ensures that if the outer glove is contaminated by static-clinging powder, it can be safely doffed without exposing the skin.

Step 3: Material Handling

  • Action: Use anti-static spatulas and grounded weigh boats.

  • Causality: Mitigating static electricity prevents the sudden repulsion of the powder, which is the primary cause of accidental benchtop contamination.

Spill Management Workflow

In the event of an accidental release, immediate containment is required to prevent cross-contamination.

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping aerosolizes the fine powder, drastically increasing the risk of inhalation toxicity[3]. Instead, lightly mist the spill with a compatible solvent (e.g., a small amount of water or ethanol) to dampen the powder, or use a specialized HEPA-filtered vacuum.

  • Collect and Contain: Use damp absorbent pads to wipe up the material. Place all contaminated pads, gloves, and cleanup materials into a secondary containment bag.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down to remove any lipophilic residue.

Proper Disposal Procedures (Core Directive)

The disposal of 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione cannot be managed through standard municipal waste or basic incineration. It requires high-temperature thermal destruction with specific emission controls[5].

Step 1: Waste Segregation

  • Action: Isolate this compound in a dedicated "Non-Halogenated Organic Hazardous Waste" stream. Do not mix with strong oxidizing agents or halogenated solvents[1].

  • Causality: Mixing with oxidizers can trigger premature, exothermic degradation. Mixing with halogenated waste unnecessarily complicates the incineration process and increases disposal costs.

Step 2: Primary Containment

  • Action: Store solid waste in airtight, high-density polyethylene (HDPE) containers. Liquid waste (e.g., compound dissolved in DMSO) must be stored in compatible solvent carboys[3][4].

Step 3: Mandatory Labeling

  • Action: Label the container explicitly: "Hazardous Waste: Toxic Organosulfur/Organonitrogen Compound - REQUIRES AFTERBURNER & SCRUBBER."[5]

Step 4: High-Temperature Incineration (Facility Handoff)

  • Action: Transfer the waste to a licensed hazardous waste disposal facility. You must verify that the facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber [3][5].

  • Causality:

    • The Afterburner: The primary combustion chamber volatilizes the compound. The afterburner (operating at >1000°C) is required to ensure the complete thermal cleavage of the highly stable benzothiazine and methylbenzyl aromatic rings[5].

    • The Scrubber: As the sulfur and nitrogen heteroatoms combust, they form acidic SOx and NOx gases. The alkaline scrubber neutralizes these emissions before they reach the exhaust stack, preventing toxic environmental release[2].

Quantitative Data & Specifications

Summarizing the operational parameters ensures quick reference for environmental health and safety (EHS) audits.

ParameterSpecificationCausality / Rationale
Chemical Class Organosulfur / Organonitrogen HeterocycleDictates combustion byproducts (SOx/NOx) and required scrubber use.
Primary Hazard Toxic if swallowed/inhaled; IrritantRequires stringent PPE (N95/P100, double nitrile gloves) to prevent systemic absorption.
Incompatible Materials Strong oxidizing agentsCan trigger exothermic reactions or premature degradation.
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the stable aromatic core.
Emission Controls Afterburner + Alkaline ScrubberNeutralizes acidic gases (SO2, NO2) generated during combustion.

Disposal Workflow Visualization

The following decision tree illustrates the logical progression of waste containment and thermal destruction required for this compound.

G A Waste Generation: Benzothiazine Derivative B Solid/Powder Waste A->B C Liquid/Solvent Waste A->C D Seal in airtight hazardous waste container B->D E Mix with compatible non-halogenated solvents C->E F Label: Toxic Organosulfur/ Nitrogen Waste D->F E->F G Transport to Licensed Chemical Incinerator F->G H Primary Combustion (Thermal Destruction) G->H I Afterburner (Destroy Aromatic Rings) H->I J Alkaline Scrubber (Neutralize SOx/NOx) I->J K Safe Environmental Exhaust J->K

Workflow for containment and thermal destruction of benzothiazine waste.

References

  • Capot Chemical. "BENZOTHIAZINE SAFETY DATA SHEET." Capotchem.com.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide." Sigmaaldrich.com.
  • PCCARX. "Safety Data Sheet - Piroxicam." Pccarx.com.
  • US EPA. "Odors and Air Pollution: a Bibliography With Abstracts." Epa.gov.
  • US EPA. "Review of Thermal Destruction Technologies for Chemical and Biological Agents Bound on Materials." Epa.gov.

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.